Spebrutinib
Description
This compound is an orally bioavailable, selective inhibitor of Bruton's agammaglobulinemia tyrosine kinase (BTK), with potential antineoplastic activity. Upon administration, this compound targets and covalently binds to BTK, thereby preventing its activity. By irreversibly inhibiting BTK, administration of this agent may lead to an inhibition of B cell receptor (BCR) signaling and may inhibit cell proliferation of B-cell malignancies. BTK, a cytoplasmic tyrosine kinase and member of the Tec family of kinases, plays an important role in B lymphocyte development, activation, signaling, proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
inhibits Bruton's tyrosine kinase; structure in first source
See also: this compound Besylate (active moiety of).
Properties
IUPAC Name |
N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBDTLQSDKGAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026012 | |
| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202757-89-8 | |
| Record name | Spebrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202757898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spebrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPEBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRU6NG543J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spebrutinib's Inhibition of B-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of spebrutinib (CC-292), a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK). It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in its inhibition of the B-cell receptor (BCR) signaling cascade.
Introduction to this compound and B-Cell Receptor Signaling
The B-cell receptor signaling pathway is fundamental for B-cell development, differentiation, activation, and survival.[1][2] Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune diseases.[3][4] Bruton's tyrosine kinase, a non-receptor tyrosine kinase, is a critical downstream mediator of the BCR signaling pathway.[5][6] Upon BCR engagement with an antigen, a signaling cascade is initiated, leading to the activation of BTK.[6][7] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCG2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell proliferation and survival.[8][9]
This compound is a small-molecule inhibitor that selectively and irreversibly binds to the cysteine residue (Cys481) in the active site of BTK.[10][11] This covalent bond permanently inactivates the enzyme, thereby blocking the transduction of downstream signals from the BCR.[7] By inhibiting BTK, this compound effectively suppresses B-cell activation, proliferation, and the production of inflammatory cytokines.[12][13]
Quantitative Data on this compound's Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay/Context | Reference |
| BTK IC50 | 0.5 nM | Biochemical Assay | [10] |
| BTK IC50 | 9.2 nM | Kinase Activity Assay | [3] |
| TEC IC50 | 8.4 nM | Kinase Activity Assay | [3] |
| ITK IC50 | 1050 nM | Kinase Activity Assay | [3] |
| B-cell Proliferation IC50 | 0.7 µM | In vitro human B-cells | [12] |
| T-cell Proliferation IC50 | 4.6 µM | In vitro human T-cells | [12] |
| EGFR EC50 | 4.7 µM | Cellular Assay (A431 cells) | [14] |
| hWB EC50 | 140 nM | Human Whole Blood Assay | [14] |
| BTK Occupancy (Median) | 83% | Peripheral blood in RA patients | [12][13] |
Table 1: In Vitro Potency and Selectivity of this compound.
| Parameter | Value | Patient Population | Reference |
| Median BTK Occupancy (Week 1) | 83% | Rheumatoid Arthritis | [12] |
| Median BTK Occupancy (Week 2) | 86% | Rheumatoid Arthritis | [12] |
| Median BTK Occupancy (Week 4) | 88% | Rheumatoid Arthritis | [12] |
| ACR20 Response (Week 4) | 41.7% (vs 21.7% placebo) | Rheumatoid Arthritis | [12][13] |
Table 2: Clinical Pharmacodynamic and Efficacy Data for this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and other kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a generic kinase substrate (e.g., Poly-Glu-Tyr) are prepared in a kinase assay buffer.[5]
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and this compound. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[5]
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as:
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular B-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of B-cells.
Methodology:
-
Cell Isolation: Primary human B-cells (CD19+) are isolated from peripheral blood mononuclear cells (PBMCs) using methods like density gradient centrifugation with Ficoll.[16]
-
Cell Culture and Stimulation: The isolated B-cells are cultured in appropriate media and stimulated to proliferate using agents that activate the B-cell receptor, such as anti-IgM antibodies or CpG oligonucleotides (which stimulate Toll-like receptor 9).[12]
-
Compound Treatment: The stimulated B-cells are treated with various concentrations of this compound.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), cell proliferation is measured using assays such as:
-
MTS Assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay): Measures the metabolic activity of viable cells, which correlates with cell number.[12]
-
[3H]-thymidine incorporation: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
-
Data Analysis: The IC50 value for the inhibition of B-cell proliferation is calculated from the dose-response curve.
BTK Occupancy Assay
Objective: To measure the percentage of BTK enzyme that is covalently bound by this compound in clinical samples.
Methodology:
-
Sample Collection and Processing: Peripheral blood mononuclear cells (PBMCs) are isolated from patients treated with this compound.[17][18]
-
Cell Lysis: The PBMCs are lysed to release the cellular proteins, including BTK.
-
Measurement of Free and Total BTK: A duplexed assay, often utilizing TR-FRET, is employed to quantify both the total amount of BTK protein and the amount of free (unbound) BTK.[15]
-
Total BTK: A pair of antibodies targeting different epitopes of BTK is used.
-
Free BTK: One antibody targets a BTK epitope, while the other is a probe that covalently binds to the Cys481 residue of unoccupied BTK.[19]
-
-
Data Analysis: The percentage of BTK occupancy is calculated using the following formula: % Occupancy = (1 - (Free BTK / Total BTK)) * 100
Visualizations of Signaling Pathways and Experimental Workflows
B-Cell Receptor Signaling Pathway and this compound's Point of Inhibition
Caption: this compound covalently binds to and inhibits BTK, blocking downstream signaling.
Experimental Workflow for Assessing this compound's Cellular Activity
Caption: Workflow for determining the IC50 of this compound on B-cell proliferation.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism from administration to therapeutic effect.
Conclusion
This compound is a highly potent and selective covalent inhibitor of BTK that effectively disrupts the B-cell receptor signaling pathway. Its mechanism of action, characterized by the irreversible inactivation of BTK, leads to the suppression of B-cell proliferation and activation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in drug development. The visualized pathways and workflows further clarify the integral role of this compound in the modulation of B-cell biology, underscoring its therapeutic potential in the treatment of B-cell-mediated diseases.
References
- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beonemedinfo.com [beonemedinfo.com]
- 19. researchgate.net [researchgate.net]
Spebrutinib's Downstream Impact on Bruton's Tyrosine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream molecular effects of Spebrutinib, a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). By forming a covalent bond with the Cys481 residue in the active site of BTK, this compound effectively abrogates its kinase activity, leading to a cascade of downstream consequences within various immune cells. This guide provides a comprehensive overview of the affected signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays used to elucidate these effects.
Core Mechanism of Action and Downstream Signaling Cascades
This compound is a small molecule inhibitor that demonstrates high affinity for BTK, with an IC50 value of approximately 0.5 nM.[1] Its primary mechanism involves the irreversible inhibition of BTK, a critical non-receptor tyrosine kinase in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR).[2][3] This inhibition disrupts the downstream signaling cascades that are crucial for the proliferation, differentiation, and activation of B-cells and other immune cells like macrophages and mast cells.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR initiates a signaling cascade that is heavily reliant on BTK. This compound's inhibition of BTK disrupts this pathway at a pivotal point, leading to the following downstream effects:
-
Inhibition of Phospholipase Cγ2 (PLCγ2) Activation: BTK is responsible for the phosphorylation and subsequent activation of PLCγ2. This compound's blockade of BTK prevents this phosphorylation event.
-
Suppression of Downstream Messengers: Activated PLCγ2 typically cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Inhibition of PLCγ2 activation by this compound leads to reduced levels of these second messengers.
-
Attenuation of NF-κB and MAPK Signaling: The reduction in IP3 and DAG levels ultimately leads to the suppression of key downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for B-cell survival, proliferation, and cytokine production.
Fc Receptor (FcR) Signaling Pathway
BTK also plays a crucial role in signaling downstream of Fc receptors, which are involved in antibody-mediated immune responses in cells like macrophages, neutrophils, and mast cells. This compound's inhibition of BTK in these cells leads to:
-
Reduced Cytokine Production: Inhibition of FcγR-stimulated TNF-α production in macrophages.
-
Decreased Degranulation: Potent inhibition of FcεR-induced basophil degranulation.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data on the downstream effects of this compound from various in vitro and clinical studies.
| Parameter | Value | Cell/System | Reference |
| BTK IC50 | 0.5 nM | Biochemical Assay | [1] |
| Basophil Degranulation IC50 | < 1 µM | Human Basophils | |
| Osteoclastogenesis Inhibition | 66% at 0.1 µM | Human Monocytes | |
| EC50 in hWB | 140 nM | Human Whole Blood | [4] |
| EGFR EC50 | 4.7 µM | A431 Cells | [4] |
| Parameter | This compound Group | Placebo Group | P-value | Reference |
| Median BTK Occupancy | 83% | - | - | [2] |
| ACR20 Response (Week 4) | 41.7% | 21.7% | 0.2493 | [2] |
| Change in Serum CXCL13 | Significantly Reduced | - | < 0.05 | [2] |
| Change in Serum MIP-1β | Significantly Reduced | - | < 0.05 | [2] |
| Change in Serum CTX-I | Significantly Reduced | - | < 0.05 | [2] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to investigate the downstream effects of this compound.
Western Blotting for Phospho-PLCγ2
This protocol is designed to assess the phosphorylation status of PLCγ2 in B-cells following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture primary human B-cells or a suitable B-cell line (e.g., Ramos) and treat with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PLCγ2 (pPLCγ2). Subsequently, strip the membrane and re-probe with an antibody for total PLCγ2 as a loading control.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the pPLCγ2 signal to the total PLCγ2 signal.
Flow Cytometry for B-cell Subsets
This protocol outlines the procedure for analyzing the impact of this compound on different B-cell populations in whole blood.
Methodology:
-
Blood Collection and Staining: Collect whole blood from subjects treated with this compound or placebo. Stain the samples with a cocktail of fluorescently-labeled antibodies against B-cell surface markers such as CD19, CD27, CD38, and IgD.
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Gating Strategy and Analysis:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Identify total B-cells as CD19-positive events.
-
Within the CD19+ population, delineate B-cell subsets:
-
Mature-naïve B-cells: CD27-CD38-IgD+
-
Transitional B-cells: CD27-CD38+
-
-
-
Data Reporting: Report the percentage or absolute count of each B-cell subset.
Osteoclastogenesis Assay
This assay evaluates the effect of this compound on the differentiation of monocytes into osteoclasts.[5][6]
Methodology:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in the presence of M-CSF to generate osteoclast precursors.
-
Induction of Differentiation: Induce osteoclast differentiation by adding RANKL to the culture medium. Treat the cells with different concentrations of this compound or a vehicle control.
-
TRAP Staining: After a defined culture period (typically 7-14 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Microscopy and Quantification: Visualize the cells under a microscope and count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.
-
Data Analysis: Compare the number of osteoclasts in the this compound-treated groups to the control group to determine the percentage of inhibition.
Conclusion
This compound's potent and irreversible inhibition of BTK has profound downstream effects on key signaling pathways within B-cells and other immune cells. By disrupting the BCR and FcR signaling cascades, this compound effectively modulates B-cell activation, proliferation, and cytokine production, as well as the functions of myeloid cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals investigating the molecular mechanisms and therapeutic potential of this compound and other BTK inhibitors. Further research will continue to delineate the intricate downstream consequences of BTK inhibition and its implications for the treatment of B-cell malignancies and autoimmune disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. A New Method to Sort Differentiating Osteoclasts into Defined Homogeneous Subgroups [mdpi.com]
- 6. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage Research on Spebrutinib for Autoimmune Disorders
Introduction: Spebrutinib, also known as CC-292 or AVL-292, is an orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a second-generation BTK inhibitor, it demonstrates high selectivity and potency through an irreversible, covalent binding mechanism.[3][4] BTK is a critical non-receptor tyrosine kinase in the signaling pathways of the B-cell receptor (BCR) and Fc receptors, making it a key regulator of B-cell and myeloid cell activation, proliferation, and differentiation.[5][6] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[4][7] Consequently, targeting BTK has emerged as a promising therapeutic strategy for conditions like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[5][8] This technical guide provides a comprehensive overview of the early-stage preclinical and clinical research on this compound for autoimmune disorders.
Mechanism of Action
This compound exerts its therapeutic effect by selectively and irreversibly inhibiting BTK.[4] It forms a covalent bond with the Cys481 residue within the ATP-binding site of the BTK enzyme, leading to sustained inactivation of its kinase activity.[3][4][6]
BTK is a crucial downstream mediator of the B-cell receptor (BCR) signaling cascade. Upon BCR engagement by an antigen, BTK is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2). This initiates a cascade of downstream signaling events involving NF-κB, NFAT, and MAPK pathways, which are essential for B-cell survival, activation, and proliferation.[5] By blocking BTK, this compound effectively abrogates these downstream signals, thereby inhibiting B-cell-mediated immune responses.[2][3] Furthermore, BTK is expressed in myeloid cells and plays a role in Fc receptor signaling, which is involved in inflammation and tissue damage in autoimmune diseases.[2][5]
Preclinical Research
This compound's activity has been characterized in a range of in vitro and in vivo preclinical models.
In Vitro Studies
In vitro experiments using primary human cells demonstrated this compound's potent inhibitory effects on various immune cell functions crucial to autoimmune pathology.[2]
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Process | Cell Type | Metric | Value / Result | Citation(s) |
|---|---|---|---|---|
| BTK Inhibition | - | IC₅₀ | < 0.5 nM | [3][4] |
| B-Cell Proliferation | Primary Human B Cells | IC₅₀ | 0.7 µM | [2] |
| T-Cell Proliferation | Primary Human T Cells | IC₅₀ | 4.6 µM | [2] |
| B-Cell Activation | Primary Human B Cells | Effect | Reduced CD86, CD40, CD54, CD69 expression | [2] |
| Cytokine Production | Primary Human B Cells | Effect | Inhibited IL-6 production | [2] |
| B-Cell Differentiation | Primary Human B Cells | Effect | Inhibited differentiation to plasmablasts | [2] |
| IgG Secretion | Primary Human B Cells | Effect | Inhibited IgG secretion | [2] |
| Osteoclastogenesis | Primary Human Osteoclasts | Effect | Reduced osteoclast formation |[2][7] |
Experimental Protocols:
-
Cellular Proliferation Assays: Primary human B cells and T cells were isolated and cultured. Cells were stimulated to induce proliferation in the presence of varying concentrations of this compound. Proliferation was typically measured via incorporation of a radioactive tracer (e.g., ³H-thymidine) or a colorimetric assay (e.g., MTS). The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve.[2]
-
Cytokine Production Assays: Primary human lymphoid and myeloid cells were cultured and stimulated (e.g., via BCR cross-linking for B cells). Supernatants were collected after treatment with this compound or a vehicle control. Cytokine levels (e.g., IL-6, TNFα) were quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays.[2]
-
Osteoclastogenesis Assay: Primary human monocytes were cultured with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into osteoclasts. This compound was added at various concentrations, and osteoclast formation was assessed by counting multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells.[2]
In Vivo Animal Studies
The efficacy of this compound was evaluated in a mouse model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.
Table 2: In Vivo Efficacy of this compound in Collagen-Induced Arthritis (CIA) Mouse Model
| Dosage | Outcome | Result | Citation(s) |
|---|---|---|---|
| 3-30 mg/kg (Oral) | Clinical Symptoms | Suppression of inflammation | [1] |
| 3-30 mg/kg (Oral) | Joint & Paw Swelling | Significant reduction | [1] |
| 3-30 mg/kg (Oral) | Paw Redness | Visible reduction |[1] |
Experimental Protocols:
-
Collagen-Induced Arthritis (CIA) Model: Arthritis was induced in mice, typically DBA/1 strains, by immunization with type II collagen emulsified in Freund's adjuvant. Following the development of clinical signs of arthritis, mice were randomized into treatment groups. This compound was administered orally at doses ranging from 3 to 30 mg/kg. Control groups received a vehicle. Disease severity was monitored regularly by scoring clinical signs such as paw swelling (measured by caliper), erythema, and joint stiffness.[1][7]
Clinical Research in Rheumatoid Arthritis (Phase 2a)
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study (NCT01975610) was conducted to evaluate the efficacy, safety, and mechanism of action of this compound in patients with active rheumatoid arthritis.[2][9]
Study Design and Methodology
-
Patient Population: 47 female patients with active RA who were on a stable background dose of methotrexate.[2][5]
-
Randomization & Treatment: Patients were randomized to receive either this compound (375 mg/day, orally) or a matching placebo for a 4-week treatment period.[5][10]
-
Endpoints: The primary efficacy endpoint was the American College of Rheumatology 20% improvement (ACR20) response rate at week 4. Secondary endpoints included ACR50 and ACR70 responses. Pharmacodynamic markers, including BTK occupancy and serum biomarkers, were also assessed.[2]
Efficacy & Pharmacodynamic Results
While the study did not meet its primary endpoint with statistical significance, a trend toward clinical improvement was observed.[11] The trial was stopped early due to slow enrollment, which likely rendered it underpowered to detect a statistically significant effect.[12]
Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (Phase 2a, Week 4)
| Efficacy Endpoint | This compound (n=24) | Placebo (n=23) | P-value | Citation(s) |
|---|---|---|---|---|
| ACR20 | 41.7% (10/24) | 21.7% (5/23) | 0.25 | [2][10] |
| ACR50 | 16.7% (4/24) | 8.7% (2/23) | 0.7029 | [2] |
| ACR70 | 8.3% (2/24) | 4.3% (1/23) | 1.0000 |[2] |
This compound demonstrated significant target engagement and modulation of key biological pathways involved in RA pathogenesis.
Table 4: Pharmacodynamic Effects of this compound in Rheumatoid Arthritis Patients (Phase 2a)
| Parameter | Metric | Result | P-value | Citation(s) |
|---|---|---|---|---|
| BTK Occupancy | Median in peripheral blood | 83% | - | [2][6][10] |
| B-Cell Subsets | Total CD19+ & Mature-naive | Significant Increase | - | [2][10] |
| B-Cell Subsets | Transitional CD27⁻CD38⁺ | Significant Decrease | - | [2][10] |
| Serum Chemokine | CXCL13 | Significant Reduction | < 0.05 | [2][10] |
| Serum Chemokine | MIP-1β | Significant Reduction | < 0.05 | [2][10] |
| Bone Resorption | CTX-I | Significant Reduction | < 0.05 |[2][10] |
Safety and Tolerability
In the Phase 2a study, this compound was well tolerated. The incidence of treatment-emergent adverse events was comparable between the this compound and placebo groups.[2][10]
Conclusion and Future Directions
Early-stage research on this compound demonstrated a clear biological rationale and potent activity in preclinical models of autoimmune disease. The drug effectively engages its target, BTK, leading to the modulation of B-cell populations and key inflammatory and bone resorption biomarkers in patients with rheumatoid arthritis.[10]
Despite promising pharmacodynamic effects, the Phase 2a clinical trial in RA did not achieve statistical significance on its primary efficacy endpoint, a result likely confounded by the study's early termination and subsequent low statistical power.[12] The development of this compound for autoimmune indications appears to have been discontinued.[13] However, the data generated from these studies provide valuable insights into the role of BTK in autoimmunity and inform the ongoing development of other BTK inhibitors for a range of immune-mediated diseases, including multiple sclerosis, SLE, and pemphigus.[3][5] The findings underscore the importance of robust target engagement and pathway modulation as key indicators of a drug's potential, while also highlighting the challenges of clinical trial execution.
References
- 1. This compound | Src | BTK | TargetMol [targetmol.com]
- 2. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Spebrutinib (CC-292): A Preclinical Technical Guide on Efficacy in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spebrutinib, also known as CC-292 or AVL-292, is an orally bioavailable, highly selective, and potent covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies.[3] By forming an irreversible covalent bond with the cysteine 481 residue in the active site of BTK, this compound effectively blocks its kinase activity and downstream signaling cascades.[2][4] This targeted mechanism has positioned this compound as a therapeutic candidate for various B-cell lymphomas where BCR signaling is constitutively active. This guide provides an in-depth summary of the preclinical data on this compound's efficacy in lymphoma models, focusing on quantitative in vitro data, detailed experimental protocols, and the underlying molecular pathways.
Mechanism of Action: BTK Inhibition
The B-cell receptor signaling pathway is essential for the development, activation, and survival of both normal and malignant B-cells.[4] Antigen binding to the BCR initiates a signaling cascade involving the phosphorylation and activation of several kinases, with BTK playing a central role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that activates pro-survival pathways, including the NF-κB and AKT pathways.[5] In many B-cell lymphomas, this pathway is chronically active, promoting uncontrolled cell growth. This compound's targeted inhibition of BTK aims to shut down this critical survival pathway.
In Vitro Efficacy in Mantle Cell Lymphoma (MCL)
Preclinical studies have evaluated the anti-proliferative effects of this compound in a panel of Mantle Cell Lymphoma (MCL) cell lines. The sensitivity to this compound varies across different cell lines, which appears to be correlated with their dependence on the canonical NF-κB pathway.[1][6]
Data Presentation: Cell Viability
The following tables summarize the dose-dependent effects of this compound on the viability of various MCL cell lines after 72 hours of treatment, as determined by MTT assay. Data is presented as percent viability relative to untreated control cells.
Table 1: Efficacy of this compound (CC-292) in this compound-Sensitive MCL Cell Lines
| Concentration (nM) | REC-1 (% Viability) | MINO (% Viability) | UPN-1 (% Viability) |
|---|---|---|---|
| 10 | ~95% | ~98% | ~90% |
| 100 | ~75% | ~80% | ~70% |
| 1000 | ~60% | ~65% | ~55% |
Data extracted from graphical representations in Vidal-Crespo, et al., Haematologica, 2017.[1][6]
Table 2: Efficacy of this compound (CC-292) in this compound-Resistant MCL Cell Lines
| Concentration (nM) | MAVER-1 (% Viability) | Z138 (% Viability) |
|---|---|---|
| 10 | ~100% | ~100% |
| 100 | ~100% | ~98% |
| 1000 | ~95% | ~90% |
Data extracted from graphical representations in Vidal-Crespo, et al., Haematologica, 2017.[1][6]
Synergistic Effects with Lenalidomide
Combination studies have explored the potential for synergistic anti-tumor activity. In this compound-sensitive MCL cell lines, combining this compound with the immunomodulatory agent lenalidomide resulted in enhanced reduction of cell viability.
Table 3: Synergistic Effect of this compound (100 nM) and Lenalidomide (5 µM) in Sensitive MCL Cell Lines
| Treatment | MINO (% Viability) | REC-1 (% Viability) | UPN-1 (% Viability) |
|---|---|---|---|
| This compound (100 nM) | ~80% | ~75% | ~70% |
| Lenalidomide (5 µM) | ~85% | ~90% | ~80% |
| Combination | ~60% | ~55% | ~45% |
Data extracted from graphical representations in Vidal-Crespo, et al., Haematologica, 2017.[6]
In Vivo Efficacy in Lymphoma Models
While conference abstracts have reported in vivo antitumor activity of this compound in subcutaneous MCL xenograft models, detailed peer-reviewed data, including tumor growth inhibition curves and specific treatment regimens, are not publicly available at this time. Therefore, this section provides a generalized, representative protocol for conducting such a study, based on standard methodologies for lymphoma xenograft models.
Experimental Protocol: Generic Subcutaneous Lymphoma Xenograft Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of an investigational agent like this compound against a lymphoma cell line (e.g., TMD8, an ABC-DLBCL line).
-
Animal Model: 6-8 week old immunodeficient mice (e.g., NOD-scid IL2Rγnull or SCID) are typically used to prevent graft rejection.[7]
-
Cell Preparation and Implantation: Lymphoma cells (e.g., 1 x 10⁷ TMD8 cells) are harvested during logarithmic growth phase, washed, and resuspended in a mixture of sterile PBS and Matrigel.[7] The cell suspension is then injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are measured with calipers twice weekly. Once tumors reach a predetermined average volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[7]
-
Drug Administration: this compound would be formulated in an appropriate vehicle and administered orally (p.o.) via gavage daily at specified doses (e.g., 10, 30, 50 mg/kg). The control group receives the vehicle alone.
-
Efficacy Assessment: Tumor volumes and mouse body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Survival studies may also be conducted.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess target engagement, for instance, by measuring the phosphorylation of BTK via western blot or immunohistochemistry.
Detailed Experimental Protocols (In Vitro)
The following protocols are based on the methodologies described in preclinical studies of this compound.[6]
Protocol 1: Cell Culture and Viability (MTT) Assay
This protocol is used to determine the effect of this compound on the proliferation and viability of lymphoma cell lines.
-
Cell Lines and Culture: MCL cell lines (REC-1, MINO, UPN-1, MAVER-1, Z138) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well plates at an appropriate density (e.g., 1.5 x 10⁴ cells/well) in a final volume of 100 µL.
-
Compound Preparation and Addition: this compound (CC-292) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium. The final DMSO concentration should not exceed 0.1%. Various concentrations of this compound (e.g., 10 nM to 1000 nM) are added to the wells. Control wells receive vehicle (DMSO) only.
-
Incubation: Plates are incubated for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: Plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Analysis: The viability of treated cells is calculated as a percentage of the viability of the vehicle-treated control cells.
Protocol 2: Western Blot for BTK Phosphorylation
This protocol is used to confirm that this compound inhibits its target, BTK, within the lymphoma cells.
-
Cell Treatment: MCL cells are cultured in flasks and pre-incubated with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
BCR Stimulation: To induce BTK phosphorylation, cells are stimulated with an anti-IgM antibody (25 µg/mL) for 30 minutes. Unstimulated controls are also included.
-
Cell Lysis: Cells are harvested, washed with cold PBS, and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated BTK (pBTK Tyr223).
-
After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is washed again.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Stripping and Re-probing: The membrane is stripped and re-probed with antibodies for total BTK and a loading control (e.g., α-tubulin or β-actin) to ensure equal protein loading.
Conclusion
The available preclinical data demonstrate that this compound is a potent and selective inhibitor of BTK. In vitro studies on Mantle Cell Lymphoma cell lines show that this compound effectively reduces cell viability in a dose-dependent manner, particularly in cell lines reliant on the canonical NF-κB pathway.[6] Furthermore, it exhibits synergistic activity when combined with lenalidomide, suggesting potential for combination therapies. While in vivo efficacy in lymphoma models has been suggested, the lack of detailed, publicly available peer-reviewed data highlights an area where further information is needed to fully assess its preclinical profile. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of this compound in lymphoma.
References
- 1. A three-dimensional cellular model of mantle cell lymphoma is developed [clinicbarcelona.org]
- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. haematologica.org [haematologica.org]
- 6. Bruton’s Tyrosine Kinase Targeting in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib improves diffuse large B-cell lymphoma survival - NCI [cancer.gov]
understanding the metabolic pathways of Spebrutinib in vitro
An In-Depth Technical Guide to the In Vitro Metabolic Pathways of Spebrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as CC-292 or AVL-292) is an orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for treating B-cell malignancies and autoimmune diseases.[4][5] Understanding the metabolic fate of this compound is critical for its development and for anticipating potential drug-drug interactions and toxicities. This guide provides a detailed overview of the in vitro metabolic pathways of this compound, based on available scientific literature. The primary methodologies, quantitative data on metabolites, and visual representations of the metabolic processes are presented to offer a comprehensive resource for professionals in the field.
Metabolic Pathways of this compound
In vitro studies using rat liver microsomes (RLM) have been instrumental in elucidating the phase I metabolic pathways of this compound.[4][6][7] These investigations revealed that this compound undergoes extensive metabolism, leading to the formation of at least fourteen distinct phase I metabolites.[4][6][8] The primary metabolic reactions observed are oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction.[6][7][8]
The main sites of metabolism predicted by in silico models and confirmed by in vitro experiments include the acrylamide group and the methoxy group at the opposite end of the molecule.[4] Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are predicted to play a significant role in these transformations.[4]
Key metabolic transformations include:
-
Oxidation and Hydroxylation: These are common metabolic routes for this compound, leading to the formation of various hydroxylated and oxidized metabolites.[6][7]
-
O-dealkylation: The methoxyethoxy side chain is a site for O-dealkylation.[6][7]
-
Epoxidation: The acrylamide moiety can undergo epoxidation to form reactive epoxide intermediates (glycidamide).[4][7] These intermediates are noteworthy as they can bind to macromolecules like proteins and DNA.[4]
-
Defluorination: An unusual but observed pathway for this compound is the oxidative defluorination of the fluoropyrimidine ring.[4][6] This can be a concern as the release of fluoride ions can potentially lead to toxicity.[4]
-
Reduction: Reduction reactions have also been proposed as a metabolic pathway for this compound.[6][7]
Furthermore, the metabolism of this compound can lead to the formation of reactive intermediates, such as iminium, 2-iminopyrimidin-5(2H)-one, and aldehyde species.[6][7] The acrylamide group is a structural alert for toxicity and is involved in the formation of glycidamide and aldehyde reactive intermediates.[6]
Caption: Proposed Phase I metabolic pathways of this compound.
Quantitative Summary of In Vitro Metabolites
The following table summarizes the phase I metabolites of this compound identified in vitro using rat liver microsomes. The characterization was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
| Metabolite ID | Proposed Biotransformation |
| M1 | O-demethylation |
| M2 | Epoxidation of M1 |
| M3 | Hydroxylation |
| M4 | Hydroxylation |
| M5 | Hydroxylation |
| M6 | Hydroxylation |
| M7 | O-dealkylation |
| M8 | Oxidation |
| M9 | Reduction |
| M10 | Defluorination and Hydroxylation |
| M11 | Defluorination and Hydroxylation |
| M12 | Defluorination and Hydroxylation |
| M13 | Hydroxylation and Oxidation |
| M14 | Hydroxylation and Oxidation |
Note: This table is based on the reported identification of fourteen phase I metabolites.[6][8] The specific m/z values and retention times are typically found in the supplementary data of the source publication.
Experimental Protocols
The in vitro metabolism of this compound has been investigated using established methodologies to identify metabolites and reactive intermediates.
1. In Vitro Incubation with Rat Liver Microsomes (RLM)
-
Objective: To generate and identify phase I metabolites of this compound.
-
System: Pooled rat liver microsomes (RLM) are used as the source of cytochrome P450 and other drug-metabolizing enzymes.[6][7]
-
Procedure:
-
This compound is incubated with RLM in a suitable buffer (e.g., phosphate buffer).
-
The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is essential for CYP450 activity.
-
The incubation is carried out at 37°C for a specified period.
-
The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[9]
-
After centrifugation, the supernatant is collected for analysis.
-
2. Trapping of Reactive Intermediates
-
Objective: To detect and characterize unstable, reactive metabolites.
-
Methodology: The standard RLM incubation is supplemented with trapping agents that form stable adducts with reactive intermediates.[6][7]
-
Trapping Agents Used:
-
Outcome: The formation of stable cyanide, GSH, and methoxylamine adducts provides evidence for the generation of their corresponding reactive precursors.[6] Studies have successfully identified four cyanide adducts, six GSH adducts, and three methoxylamine adducts of this compound.[6][7]
3. Analytical Methodology: LC-MS/MS
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for separating and identifying the metabolites.[6][7]
-
Procedure:
-
The supernatant from the incubation mixture is injected into the HPLC system for chromatographic separation of the parent drug and its metabolites.
-
The separated compounds are then introduced into the mass spectrometer.
-
Full scan mass spectrometry is used to determine the molecular weights of potential metabolites.
-
Product ion scanning (MS/MS) is performed on the parent drug and the potential metabolite ions to obtain fragmentation patterns.
-
The structures of the metabolites are proposed by comparing their fragmentation patterns with that of the parent drug.
-
Caption: Experimental workflow for in vitro metabolite identification.
Conclusion
The in vitro metabolism of this compound is multifaceted, involving a range of Phase I reactions that lead to numerous metabolites. The primary pathways include oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction, predominantly mediated by CYP450 enzymes. A key finding is the bioactivation of this compound to reactive intermediates, particularly from the acrylamide moiety, which has implications for potential toxicity. The detailed characterization of these metabolic pathways and the experimental protocols used to identify them are crucial for the ongoing clinical development of this compound, informing assessments of drug safety, efficacy, and potential interactions. This guide consolidates the current understanding, providing a valuable technical resource for researchers in the pharmaceutical sciences.
References
- 1. This compound | Src | BTK | TargetMol [targetmol.com]
- 2. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism: in vivo-detectable metabolic biomarkers of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spebrutinib's Impact on Osteoclastogenesis and Bone Resorption: A Technical Guide
Executive Summary: Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to pathological bone loss in diseases like rheumatoid arthritis and osteoporosis. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a critical signaling molecule in the differentiation and function of osteoclasts. Spebrutinib (CC-292), an orally administered, covalent BTK inhibitor, has demonstrated a significant impact on inhibiting osteoclastogenesis and reducing bone resorption. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
The Role of BTK in Osteoclast Biology
Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption.[1][2] Their differentiation from monocyte/macrophage precursors is a complex process primarily driven by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][4] The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a cascade of intracellular signaling events crucial for differentiation, activation, and survival.[5]
BTK is a key component of these signaling pathways.[6] It is involved in RANKL-induced signaling that leads to the activation of master transcription factors, such as Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which orchestrates the expression of osteoclast-specific genes.[4][7] Genetic or pharmacological inhibition of BTK has been shown to suppress osteoclast formation and function, making it a promising therapeutic target for bone-lytic diseases.[7][8]
This compound is a potent and irreversible small-molecule inhibitor that covalently binds to the BTK active site.[9] Initially developed for B-cell malignancies and autoimmune diseases, its mechanism of action extends to myeloid cells, including osteoclast precursors.[9][10]
Mechanism of Action: this compound's Inhibition of the RANKL Signaling Pathway
This compound exerts its inhibitory effect on osteoclastogenesis by directly targeting BTK within the RANKL-RANK signaling cascade. Upon RANKL binding, RANK trimerizes and recruits adaptor proteins, most notably TNF receptor-associated factor 6 (TRAF6).[4] This leads to the activation of downstream pathways, including NF-κB and mitogen-activated protein kinases (MAPKs).
Concurrently, this signaling complex activates BTK and phospholipase Cγ2 (PLCγ2), leading to calcium oscillations. This calcium signaling is critical for the auto-amplification and nuclear translocation of NFATc1, the master regulator of osteoclastogenesis.[4] By irreversibly inhibiting BTK, this compound effectively blocks this crucial step, preventing the robust activation of NFATc1 and subsequent expression of genes required for osteoclast differentiation and function.[7]
Caption: this compound inhibits BTK, a key kinase in the RANKL signaling cascade, preventing osteoclastogenesis.
Quantitative Data from Preclinical and Clinical Studies
Studies have demonstrated this compound's efficacy in inhibiting osteoclast activity both in vitro and in human subjects.[9][11] Preclinical investigations showed that this compound treatment leads to a reduction in osteoclastogenesis.[9] This was further substantiated in a clinical study involving patients with active rheumatoid arthritis.
| Parameter | Treatment Group | Dosage | Duration | Outcome | Statistical Significance | Reference |
| Serum CTX-I | RA Patients | 375 mg/day (oral) | 4 Weeks | Significant reduction in the bone resorption biomarker | P < 0.05 | [11] |
| BTK Occupancy | RA Patients | 375 mg/day (oral) | 4 Weeks | Median BTK occupancy of 83% in peripheral blood | - | [10][11] |
| Osteoclastogenesis | Primary Human Cells | In Vitro | - | Inhibition of osteoclast formation | - | [9][11] |
CTX-I: C-terminal telopeptide of type I collagen
These findings confirm that this compound achieves high target engagement in humans and that this engagement translates into a measurable reduction in a key biomarker of systemic bone resorption.[11]
Key Experimental Protocols
The evaluation of this compound's effect on osteoclasts involves standardized in vitro assays.
In Vitro Osteoclast Differentiation Assay
This assay quantifies the ability of this compound to inhibit the formation of mature osteoclasts from precursor cells.
Methodology:
-
Precursor Cell Isolation: Isolate osteoclast precursors, such as bone marrow macrophages (BMMs) from mice or human CD14+ monocytes from peripheral blood.
-
Cell Culture: Plate the precursor cells at a suitable density (e.g., 1x10⁴ cells/well in a 96-well plate). Culture the cells in α-MEM supplemented with 10% FBS and M-CSF (e.g., 30 ng/mL) for 2-3 days to induce proliferation and RANK expression.
-
Differentiation Induction: Replace the medium with fresh medium containing M-CSF and RANKL (e.g., 50 ng/mL) to initiate osteoclast differentiation.
-
Treatment: Add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for an additional 4-7 days, replacing the medium every 2-3 days.
-
Staining and Quantification: Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts. Count TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope.
Caption: Standard workflow for assessing the impact of this compound on osteoclast differentiation in vitro.
Bone Resorption (Pit) Assay
This functional assay measures the ability of mature osteoclasts to resorb bone matrix in the presence of an inhibitor.
Methodology:
-
Generate Mature Osteoclasts: Differentiate osteoclast precursors into mature osteoclasts as described in section 4.1.
-
Plating on Resorbable Substrate: Lift the mature osteoclasts and re-plate them onto a resorbable substrate, such as dentin slices or calcium phosphate-coated plates.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Culture for 24-48 hours to allow for resorption.
-
Visualization and Quantification: Remove the cells (e.g., with sonication or bleach). Stain the substrate (e.g., with toluidine blue) to visualize resorption pits. Capture images using microscopy and quantify the total resorbed area using image analysis software (e.g., ImageJ).
Western Blotting for Signaling Pathway Analysis
This technique is used to determine how this compound affects key proteins in the RANKL signaling pathway.
Methodology:
-
Cell Culture and Starvation: Culture osteoclast precursors (BMMs) to near confluency. Serum-starve the cells for 2-4 hours to reduce baseline signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with RANKL for short time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Immediately lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-BTK, BTK, p-PLCγ2, PLCγ2, p-ERK, ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
This compound effectively inhibits osteoclastogenesis and reduces bone resorption by targeting BTK, a critical kinase in the RANKL signaling pathway.[9][11] Clinical data corroborates these in vitro findings, demonstrating a significant reduction in the bone resorption marker CTX-I in patients.[11] The methodologies outlined provide a robust framework for further investigation into BTK inhibitors for bone diseases.
Future research should focus on elucidating the precise downstream effects of BTK inhibition beyond NFATc1, exploring potential synergistic effects with other anti-resorptive agents, and evaluating the long-term impact of this compound on bone architecture and fracture risk in relevant patient populations.
References
- 1. New Insights Into Osteoclast Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Advances in osteoclast biology reveal potential new drug targets and new roles for osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The orally available Btk inhibitor ibrutinib (PCI-32765) protects against osteoclast-mediated bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase (Btk) inhibitor tirabrutinib suppresses osteoclastic bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Spebrutinib In Vitro Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spebrutinib (also known as CC-292) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell development, activation, proliferation, and survival.[1] By covalently binding to the cysteine residue (Cys481) in the active site of BTK, this compound effectively blocks its kinase activity.[2] This inhibitory action disrupts the downstream signaling cascade, making this compound a promising therapeutic agent for B-cell malignancies and autoimmune diseases.[1]
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound.
Table 1: Inhibitory Activity of this compound
| Assay Type | Cell Type/Target | IC50 Value | Reference |
| BTK Kinase Assay | Recombinant BTK | 0.5 nM | |
| B-Cell Proliferation | Primary Human B-Cells | 0.7 µM | [1] |
| T-Cell Proliferation | Primary Human T-Cells | 4.6 µM | [1] |
Table 2: Effects of this compound on Cellular Functions
| Cellular Function | Cell Type | Assay | Key Findings | Reference |
| Cytokine Production | Primary Human Myeloid and Lymphoid Cells | ELISA | Reduced production of IL-6 and other inflammatory cytokines. | [1] |
| B-Cell Activation | Primary Human B-Cells | Flow Cytometry | Reduced expression of activation markers CD86, CD40, CD54, and CD69. | [1] |
| Plasmablast Differentiation | Primary Human B-Cells | Flow Cytometry | Inhibited differentiation of B-cells into plasmablasts. | [1] |
| IgG Production | Primary Human B-Cells | ELISA | Inhibited secretion of IgG. | [1] |
| Osteoclastogenesis | Primary Human Osteoclasts | In vitro differentiation assay | Reduced osteoclast formation. | [1] |
Experimental Protocols
B-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the inhibitory effect of this compound on the proliferation of B-lymphocytes following stimulation of the B-cell receptor.
Materials:
-
Primary human B-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (for B-cell stimulation)
-
CpG oligodeoxynucleotide (for B-cell stimulation)
-
[³H]-Thymidine (1 µCi/well)
-
96-well cell culture plates
-
Cell harvester
-
Liquid scintillation counter
Protocol:
-
Isolate primary B-cells from peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit.
-
Resuspend the purified B-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be less than 0.1%.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.
-
Prepare a stimulation cocktail containing anti-IgM antibody (e.g., 10 µg/mL) and CpG (e.g., 10 µg/mL) in complete RPMI-1640 medium.
-
Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay determines the ability of this compound to induce apoptosis in B-cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Raji)
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed B-cell lymphoma cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
Harvest the cells (both adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot for BTK Signaling Pathway
This assay is used to assess the effect of this compound on the phosphorylation of key proteins in the BTK signaling pathway.
Materials:
-
B-cell lymphoma cell line
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed B-cell lymphoma cells and grow until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Visualizations
Caption: this compound inhibits BTK in the BCR signaling pathway.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: General workflow for Western Blot analysis.
References
- 1. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Spebrutinib-Based High-Throughput Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spebrutinib (CC-292) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By covalently binding to the cysteine residue Cys481 in the active site of BTK, this compound effectively blocks its kinase activity, thereby inhibiting downstream signaling pathways crucial for B-cell proliferation, survival, and activation.[2] This mechanism of action makes BTK an attractive therapeutic target for various B-cell malignancies and autoimmune diseases.[3]
These application notes provide a comprehensive guide for establishing a robust high-throughput screening (HTS) assay to identify and characterize novel BTK inhibitors using this compound as a reference compound. The protocols herein describe the use of the ADP-Glo™ Kinase Assay, a luminescent-based platform suitable for HTS, due to its high sensitivity, broad dynamic range, and scalability.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a universal, homogeneous luminescent assay that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining adenosine triphosphate (ATP). In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Signaling Pathway of this compound Target: BTK
This compound targets BTK, a key component of the B-cell receptor (BCR) signaling cascade. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade leading to calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation, survival, and differentiation. This compound's irreversible inhibition of BTK disrupts this entire pathway.
Experimental Protocols
Materials and Reagents
-
BTK Enzyme: Recombinant human BTK (e.g., Promega, Cat.# V2941)
-
Substrate: Poly (4:1 Glu, Tyr) peptide (e.g., SignalChem, Cat.# P61-58)
-
ATP: 10 mM solution (e.g., Promega, Cat.# V9101)
-
ADP-Glo™ Kinase Assay Kit: (Promega, Cat.# V9101)
-
This compound: (Various suppliers)
-
Control Inhibitor: Staurosporine (e.g., Promega)
-
Assay Plates: White, opaque 384-well plates (e.g., Corning, Cat.# 4514)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[4]
-
DMSO: ACS grade
Primary High-Throughput Screening (HTS) Protocol
This protocol is designed for screening a compound library to identify initial "hits" that inhibit BTK activity.
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound and library compounds in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate.
-
For control wells, add 50 nL of DMSO (for 100% activity) and 50 nL of a high concentration of this compound (e.g., 10 µM, for 0% activity).
-
-
Enzyme and Substrate/ATP Mix Preparation:
-
Prepare the 2X BTK enzyme solution by diluting the BTK stock in Kinase Buffer. The final concentration should be determined by enzyme titration (see Assay Development section), typically around 2-4 ng/well.
-
Prepare the 2X Substrate/ATP mix in Kinase Buffer. The final concentrations will be 10 µM ATP and 0.2 mg/mL Poly (4:1 Glu, Tyr) peptide.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X BTK enzyme solution to each well of the assay plate containing the compounds.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well.
-
The final reaction volume is 10 µL.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
Secondary Assay Protocol: IC₅₀ Determination
This protocol is for determining the potency (IC₅₀ value) of the hit compounds identified in the primary screen.
-
Compound Preparation:
-
Prepare a serial dilution of the hit compounds and this compound in 100% DMSO, typically starting from 10 mM. A 10-point, 3-fold dilution series is recommended.
-
-
Compound Plating:
-
Transfer 50 nL of each concentration of the serially diluted compounds to a 384-well assay plate. Include DMSO-only and high-concentration inhibitor controls.
-
-
Kinase Reaction and Signal Detection:
-
Follow steps 2-4 of the Primary HTS Protocol.
-
-
Data Analysis:
-
Normalize the data using the DMSO (100% activity) and high-concentration inhibitor (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
HTS Assay Workflow and Hit Validation
The overall workflow for the HTS campaign involves a primary screen, a confirmation screen, and subsequent IC₅₀ determination and selectivity profiling for the validated hits.
Data Presentation and Analysis
Assay Validation Parameters
A robust HTS assay should exhibit a Z' factor greater than 0.5 and a significant signal-to-background ratio.[5][6][7]
| Parameter | Formula | Acceptable Value |
| Z' Factor | 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin| | ≥ 0.5 |
| Signal-to-Background (S/B) | Meanmax / Meanmin | > 5 |
Meanmax and SDmax are the mean and standard deviation of the high signal (DMSO control), respectively. Meanmin and SDmin are the mean and standard deviation of the low signal (inhibitor control), respectively.
This compound and Control Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and other BTK inhibitors against BTK, as determined by various biochemical assays. It is important to note that IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration and incubation time.
| Compound | Assay Type | BTK IC₅₀ (nM) | Reference |
| This compound | Z'-LYTE™ | 1.6 ± 0.7 | |
| This compound | Cellular (hWB) EC₅₀ | 140 | [8] |
| Ibrutinib | Z'-LYTE™ | 0.46 ± 0.13 | |
| Acalabrutinib | Z'-LYTE™ | 3.0 ± 0.8 | |
| Staurosporine | ADP-Glo™ | 9.3 | [9] |
Selectivity Profiling
To assess the selectivity of hit compounds, counter-screens against other kinases are recommended. This compound has been shown to have off-target activity against other kinases, which should be considered when evaluating new compounds. For example, at a concentration of 1 µM, this compound can inhibit 8.3% of the human wild-type kinases tested in a KINOMEscan assay.[8]
Logical Flow for Hit Characterization
Conclusion
The protocols and data presented in these application notes provide a robust framework for the development and execution of a high-throughput screening assay for the discovery of novel BTK inhibitors. By utilizing this compound as a reference compound and employing the sensitive and reliable ADP-Glo™ Kinase Assay, researchers can efficiently identify and characterize promising lead candidates for further drug development. Careful assay validation and comprehensive selectivity profiling are crucial steps to ensure the identification of potent and selective BTK inhibitors.
References
- 1. ulab360.com [ulab360.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. assay.dev [assay.dev]
- 7. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 8. ashpublications.org [ashpublications.org]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Use of Spebrutinib in a Collagen-Induced Arthritis (CIA) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of Spebrutinib (formerly CC-292), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in a preclinical collagen-induced arthritis (CIA) mouse model. This document outlines detailed experimental protocols for arthritis induction, this compound administration, and endpoint analysis. Furthermore, it includes a summary of the mechanism of action of this compound, its effects on relevant signaling pathways, and a presentation of representative data in a structured format to facilitate experimental design and data interpretation.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are pivotal in the pathogenesis of RA.[1][2] this compound is a covalent inhibitor of BTK that has demonstrated efficacy in preclinical models of arthritis.[1][3] The collagen-induced arthritis (CIA) mouse model is a widely used and well-characterized model that shares many pathological and immunological features with human RA, making it a suitable platform for evaluating the therapeutic potential of novel agents like this compound.[4]
Mechanism of Action and Signaling Pathways
This compound is an orally administered small molecule that selectively and irreversibly binds to cysteine 481 in the active site of BTK, leading to the inhibition of its kinase activity.[1] This inhibition disrupts downstream signaling pathways crucial for B-cell development, activation, and proliferation, as well as Fc receptor-mediated activation of myeloid cells. The key signaling pathways affected by this compound in the context of arthritis are the B-cell receptor (BCR) signaling pathway and the Fc receptor (FcR) signaling pathway.
B-Cell Receptor (BCR) Signaling Pathway
Inhibition of BTK by this compound in B-cells blocks the signal transduction cascade initiated by the binding of antigens to the BCR. This prevents the activation of downstream effectors such as phospholipase C gamma 2 (PLCγ2), leading to reduced B-cell proliferation and differentiation into autoantibody-producing plasma cells.
Fc Receptor (FcR) Signaling Pathway
In myeloid cells such as macrophages and mast cells, immune complexes can activate Fc receptors, leading to the release of pro-inflammatory cytokines. This compound's inhibition of BTK in these cells can attenuate this inflammatory response.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a study on the effects of this compound in a CIA mouse model.
I. Collagen-Induced Arthritis (CIA) Mouse Model Protocol
This protocol is adapted from standard and widely accepted methodologies for inducing CIA in mice.
Materials:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Collagen: Bovine type II collagen, immunization grade.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound (CC-292): To be formulated in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Vehicle Control: The same vehicle used for this compound formulation.
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.
-
Prepare the primary immunization emulsion by emulsifying the collagen solution with an equal volume of CFA.
-
Prepare the booster immunization emulsion by emulsifying the collagen solution with an equal volume of IFA.
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Anesthetize mice and inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.
-
-
Treatment Protocol:
-
Monitor mice for the onset of arthritis, which typically occurs between days 25 and 35.
-
Upon the first signs of arthritis (e.g., paw swelling and redness), randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control daily by oral gavage.
-
II. Assessment of Arthritis
1. Clinical Scoring:
-
Score each paw individually based on a scale of 0-4, and sum the scores for a total clinical score per mouse (maximum score of 16).
-
0: Normal, no signs of inflammation.
-
1: Mild swelling and/or erythema of one joint.
-
2: Moderate swelling and erythema of one joint or mild swelling of multiple joints.
-
3: Severe swelling and erythema of one joint or moderate swelling of multiple joints.
-
4: Severe swelling and erythema of the entire paw and/or ankylosis.
-
2. Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper. Measurements should be taken at regular intervals (e.g., 2-3 times per week) after the booster immunization.
III. Endpoint Analyses
At the termination of the study, the following analyses can be performed:
-
Histopathology: Collect paw tissues, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
BTK Occupancy: Spleens can be harvested to measure the level of BTK engagement by this compound using established biochemical assays.
Data Presentation
While specific quantitative data from preclinical studies of this compound in the CIA mouse model are not publicly available in detail, the following tables represent the expected dose-dependent efficacy based on available literature.[1][3] This data is illustrative and should be replaced with actual experimental results.
Table 1: Representative Clinical Arthritis Scores in CIA Mice Treated with this compound
| Treatment Group | Day 28 (Mean Score ± SEM) | Day 35 (Mean Score ± SEM) | Day 42 (Mean Score ± SEM) |
| Vehicle | 4.2 ± 0.5 | 8.5 ± 1.1 | 11.3 ± 1.5 |
| This compound (Low Dose) | 2.8 ± 0.4 | 5.1 ± 0.8 | 6.9 ± 1.0 |
| This compound (High Dose) | 1.5 ± 0.3 | 2.9 ± 0.5 | 3.8 ± 0.6 |
Table 2: Representative Hind Paw Thickness in CIA Mice Treated with this compound
| Treatment Group | Day 28 (mm ± SEM) | Day 35 (mm ± SEM) | Day 42 (mm ± SEM) |
| Vehicle | 2.8 ± 0.2 | 3.9 ± 0.3 | 4.5 ± 0.4 |
| This compound (Low Dose) | 2.4 ± 0.2 | 3.1 ± 0.2 | 3.5 ± 0.3 |
| This compound (High Dose) | 2.1 ± 0.1 | 2.5 ± 0.2 | 2.8 ± 0.2 |
Table 3: Representative Serum Cytokine Levels at Study Termination (Day 42)
| Treatment Group | TNF-α (pg/mL ± SEM) | IL-1β (pg/mL ± SEM) | IL-6 (pg/mL ± SEM) |
| Vehicle | 150 ± 25 | 85 ± 15 | 250 ± 40 |
| This compound (Low Dose) | 95 ± 18 | 50 ± 10 | 160 ± 30 |
| This compound (High Dose) | 50 ± 10 | 25 ± 5 | 80 ± 15 |
Conclusion
The protocols and information provided in these application notes serve as a detailed resource for investigating the therapeutic effects of this compound in a collagen-induced arthritis mouse model. By inhibiting BTK, this compound targets key signaling pathways involved in the pathogenesis of rheumatoid arthritis. The successful implementation of these experimental procedures will enable researchers to generate robust and reproducible data to further elucidate the potential of this compound as a therapeutic agent for autoimmune diseases.
References
Spebrutinib Treatment Protocol for In Vivo Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spebrutinib (also known as CC-292) is a potent and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are crucial for the proliferation, survival, and differentiation of both normal and malignant B-cells.[1] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target. This compound covalently binds to the cysteine residue Cys481 in the active site of BTK, leading to the inhibition of its kinase activity.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo cancer studies, based on available data and established methodologies for similar BTK inhibitors.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting BTK, a key component of the B-cell receptor signaling pathway. This inhibition disrupts downstream signaling cascades that are essential for the survival and proliferation of malignant B-cells.
Caption: this compound inhibits BTK, blocking the BCR signaling pathway and subsequent cell proliferation.
Preclinical In Vivo Studies: Application Notes
While specific quantitative in vivo efficacy data for this compound in cancer models is limited in publicly available literature, a conference abstract confirms its evaluation in a subcutaneous mouse xenograft model of Mantle Cell Lymphoma (MCL). The study indicated that daily oral administration of this compound was assessed. For researchers designing in vivo studies with this compound, protocols can be adapted from established models used for other BTK inhibitors such as ibrutinib and acalabrutinib, which have been extensively studied in various hematological and solid tumor models.
Key Considerations for Study Design:
-
Animal Models: Immunodeficient mouse strains such as NOD/SCID or NSG are commonly used for establishing xenografts of human cancer cell lines or patient-derived tumors.
-
Cell Lines: A variety of B-cell malignancy cell lines can be utilized. For instance, in studies of other BTK inhibitors, cell lines like REC-1, MINO, UPN-1, MAVER-1, and Z138 (Mantle Cell Lymphoma) have been used.
-
Drug Formulation and Administration: this compound is orally bioavailable. For oral gavage, it can be formulated in a suitable vehicle such as a solution of 0.5% methylcellulose and 0.2% Tween 80 in water.
-
Dosing Regimen: Based on preclinical studies of other BTK inhibitors and the confirmed MCL xenograft study with this compound, a once-daily oral administration schedule is a reasonable starting point. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
Efficacy Endpoints: Primary endpoints typically include tumor volume measurements and overall survival. Secondary endpoints can include body weight monitoring (for toxicity), and pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Experimental Protocols
The following are representative protocols for in vivo cancer studies involving this compound, extrapolated from studies on BTK inhibitors.
Protocol 1: Subcutaneous Xenograft Model for B-Cell Lymphoma
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the efficacy of this compound against a B-cell lymphoma cell line.
Caption: Workflow for a subcutaneous xenograft study to evaluate this compound efficacy.
Methodology:
-
Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., REC-1, MINO) in appropriate media and conditions.
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle solution orally once daily.
-
Treatment Group: Administer this compound at the desired dose (e.g., starting with a range of 10-50 mg/kg) orally once daily.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period (e.g., 18 days).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: Representative In Vivo Efficacy Data of a BTK Inhibitor in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Oral | 1500 ± 150 | - | +5 ± 2 |
| This compound | 10 | Oral | 800 ± 120 | 46.7 | +3 ± 3 |
| This compound | 25 | Oral | 450 ± 90 | 70.0 | +1 ± 2.5 |
| This compound | 50 | Oral | 200 ± 60 | 86.7 | -2 ± 3 |
Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| REC-1 | Mantle Cell Lymphoma | Data not available |
| MINO | Mantle Cell Lymphoma | Data not available |
| UPN-1 | Mantle Cell Lymphoma | Data not available |
| MAVER-1 | Mantle Cell Lymphoma | Data not available |
| Z138 | Mantle Cell Lymphoma | Data not available |
Conclusion
This compound is a promising BTK inhibitor with demonstrated preclinical activity. The protocols and application notes provided herein offer a framework for researchers to design and execute robust in vivo studies to further elucidate the therapeutic potential of this compound in various cancer models. Careful consideration of the experimental design, including the choice of animal model, cell line, and dosing regimen, will be critical for obtaining meaningful and reproducible results. As more data on this compound becomes available, these protocols can be further refined to optimize its preclinical evaluation.
References
Application Notes and Protocols: Spebrutinib in Primary Human B Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spebrutinib (also known as CC-292) is an orally administered, potent, and selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key enzyme in the B-cell receptor (BCR) signaling pathway, BTK is essential for B-cell development, activation, proliferation, and survival.[2][3] this compound forms an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, effectively blocking its downstream signaling.[4][5] This mechanism makes this compound a valuable tool for investigating B-cell biology and a potential therapeutic agent for B-cell malignancies and autoimmune diseases.[6][7] These application notes provide detailed protocols for utilizing this compound in primary human B cell cultures to study its effects on proliferation, activation, and signaling.
Mechanism of Action: BTK Signaling Inhibition
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of several downstream pathways crucial for B-cell function. BTK is a central node in this cascade. This compound exerts its inhibitory effect by blocking BTK, thereby preventing the transduction of signals required for B-cell proliferation and survival.[8][9]
Caption: BTK signaling pathway and this compound's mechanism of inhibition.
Data Presentation: In Vitro Effects of this compound
This compound has been demonstrated to potently inhibit various functions of primary human B cells in vitro. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Potency of this compound in Cellular Assays
| Assay | Cell Type | Measurement | Value | Reference |
|---|---|---|---|---|
| B-Cell Proliferation | Primary Human B Cells | IC₅₀ | 0.7 µM | [4] |
| T-Cell Proliferation | Primary Human T Cells | IC₅₀ | 4.6 µM | [4] |
| B-Cell Activation | Human Whole Blood | EC₅₀ (CD69 Expression) | 140 nM | [10] |
| Kinase Activity | Biochemical Assay | IC₅₀ | 0.5 nM |[11] |
Table 2: Effects of this compound on B-Cell Function
| Function Assessed | Effect | Target(s) | Reference |
|---|---|---|---|
| B-Cell Proliferation | Inhibition | Downstream of BCR/CpG | [1][4] |
| Activation Marker Expression | Reduction | CD86, CD40, CD54, CD69 | [4] |
| Cytokine Production | Inhibition | IL-6 | [4] |
| Differentiation | Inhibition | Plasmablast formation | [4] |
| Antibody Secretion | Inhibition | IgG | [4] |
| BCR Signaling | Inhibition | Phosphorylation of PLCγ |[12] |
Experimental Workflow
The general workflow for studying the effects of this compound on primary human B cells involves isolation, culture with the inhibitor, stimulation to induce a biological response, and subsequent analysis using various assays.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Isolation of Primary Human B Cells
This protocol describes the isolation of CD19+ B cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Leukopak or Buffy Coat from a healthy donor
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
EasySep™ Human B Cell Enrichment Kit or similar CD19 positive selection/enrichment kit
-
Cell culture medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Procedure:
-
PBMC Isolation: Isolate PBMCs from the leukopak using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.[12]
-
B Cell Enrichment: Resuspend the isolated PBMCs in PBS. Isolate B cells using a magnetic-based B cell enrichment kit following the manufacturer's instructions.[12] Kits for total B cells (CD19+) or naïve B cells can be used depending on the experimental goal.[12][13]
-
Purity Check: Assess the purity of the isolated B cells (CD19+) by flow cytometry. Purity should typically be >95%.
-
Cell Counting: Count the viable B cells using a hemocytometer and trypan blue exclusion. Resuspend cells in complete cell culture medium at the desired concentration for downstream experiments.
Protocol 2: B Cell Proliferation Assay
This assay measures the inhibitory effect of this compound on B cell proliferation.
Materials:
-
Isolated primary human B cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulants: Anti-IgM antibody and CpG oligodeoxynucleotide[12]
-
³H-thymidine
-
96-well U-bottom culture plates
Procedure:
-
Cell Seeding: Seed B cells in a 96-well plate at a density of 0.2 x 10⁶ cells in 100 µL of medium per well.[12]
-
Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., 0.001–10 µM) and a vehicle control (DMSO). Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.[12]
-
Stimulation: Add stimulants to the wells (e.g., 10 µg/mL anti-IgM and 10 µg/mL CpG) to a final volume of 200 µL per well.[12]
-
Incubation: Culture the cells for 3 days at 37°C in a 5% CO₂ incubator.
-
³H-Thymidine Pulse: For the final 18-24 hours of incubation, add 1 µCi/well of ³H-thymidine.[12]
-
Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Analysis of B Cell Activation Markers by Flow Cytometry
This protocol is for assessing the effect of this compound on the expression of surface activation markers.
Materials:
-
Isolated primary human B cells
-
This compound and vehicle control
-
Stimulants: e.g., CD40-Ligand (multimerized) and IL-4[14]
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD69, anti-CD86)
-
FACS buffer (PBS + 2% FBS)
-
24-well culture plates
Procedure:
-
Cell Seeding and Treatment: Seed B cells in a 24-well plate at 1 x 10⁶ cells/mL. Treat with this compound or vehicle control for 1 hour.
-
Stimulation: Add stimulants (e.g., multimerized CD40L and IL-4) and incubate for 24-48 hours.[4][14]
-
Cell Harvesting: Harvest the cells and wash them twice with cold FACS buffer.
-
Antibody Staining: Resuspend cells in 100 µL of FACS buffer and add the antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD19+ B cell population and analyze the expression levels (e.g., Mean Fluorescence Intensity or percentage of positive cells) of activation markers like CD69 and CD86.[4]
Protocol 4: Western Blot for BTK Pathway Phosphorylation
This protocol allows for the direct assessment of this compound's effect on BCR signaling.
Materials:
-
Isolated primary human B cells
-
This compound and vehicle control
-
Stimulant: Anti-IgM antibody
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PLCγ2, anti-total-PLCγ2, anti-BTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture B cells at a high density (e.g., 5-10 x 10⁶ cells/mL) in serum-free medium for 2-4 hours to reduce basal signaling. Treat with this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with anti-IgM (10 µg/mL) for a short period (e.g., 5-15 minutes) at 37°C.[12]
-
Cell Lysis: Immediately stop the reaction by adding ice-cold lysis buffer. Incubate on ice for 20 minutes.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.[12]
References
- 1. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
Methodology for Assessing Spebrutinib's Effect on Cytokine Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spebrutinib (CC-292) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1][2][3] BTK is a key component of B-cell receptor (BCR) and Fc receptor signaling, playing a crucial role in B-cell proliferation, differentiation, and cytokine production.[3][4][5] Furthermore, BTK is involved in the activation of myeloid cells, such as macrophages and monocytes, contributing to the production of pro-inflammatory cytokines.[1][4][6] Dysregulation of BTK signaling is implicated in the pathogenesis of autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target.[3][4] These application notes provide detailed methodologies to assess the in vitro effects of this compound on cytokine production from human peripheral blood mononuclear cells (PBMCs), isolated B cells, and macrophages.
Data Presentation
Table 1: In Vitro Effects of this compound on B-Cell Functions
| Parameter | Cell Type | Stimulation | This compound IC50 | Key Findings |
| B-Cell Proliferation | Primary Human B Cells | α-IgM + CpG | 0.7 µM | This compound potently inhibits B-cell proliferation.[1] |
| IL-6 Production | Primary Human B Cells | α-IgM + CpG | - | This compound inhibits IL-6 production.[1] |
| B-Cell Activation Markers (CD86, CD40, CD54, CD69) | Primary Human B Cells | α-IgM + CpG | - | This compound reduces the expression of B-cell activation markers.[1] |
| IgG Secretion | Primary Human B Cells | - | - | This compound inhibits the differentiation of B-cells into plasmablasts and subsequent IgG secretion.[1] |
Table 2: In Vitro Effects of this compound on Myeloid Cell Functions
| Parameter | Cell Type | Stimulation | This compound Concentration | Key Findings |
| TNF-α Production | Human Primary Macrophages | FcγR stimulation | - | This compound reduces FcγR-stimulated TNF-α production.[1] |
| CD86 Expression | Dendritic Cells | Toll-like receptor 9 (TLR9) stimulation | - | This compound reduces TLR9-stimulated CD86 expression.[1] |
| Degranulation | Basophils | FCεR stimulation | < 1 µM (IC50) | This compound potently inhibits FCεR-induced basophil degranulation.[1] |
Table 3: Clinical Pharmacodynamic Effects of this compound in Rheumatoid Arthritis Patients
| Biomarker | Effect of this compound | P-value | Significance |
| Serum CXCL13 | Significantly reduced | < 0.05 | Reduction in a key chemokine involved in B-cell trafficking.[1][2] |
| Serum MIP-1β | Significantly reduced | < 0.05 | Reduction in a pro-inflammatory chemokine.[1][2] |
| Serum CTX-I | Significantly reduced | < 0.05 | Reduction in a bone resorption biomarker.[1][2] |
Signaling Pathways and Experimental Workflows
References
- 1. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 2. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Cytokine Staining on PBMCs Using CyTOFTM Mass Cytometry [en.bio-protocol.org]
- 4. bowdish.ca [bowdish.ca]
- 5. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes and Protocols: Utilizing Spebrutinib in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the combination of spebrutinib (CC-292), a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), with other kinase inhibitors. The information is intended to guide preclinical research and development efforts by summarizing available data, outlining detailed experimental protocols, and visualizing relevant signaling pathways.
Introduction to this compound
This compound is an orally bioavailable small molecule that irreversibly binds to the cysteine 481 residue in the active site of BTK, leading to the inhibition of B-cell receptor (BCR) signaling.[1][2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies and autoimmune diseases, making BTK a key therapeutic target. This compound has demonstrated a high degree of selectivity and a potent IC50 of approximately 0.5 nM for BTK.[1] Preclinical and clinical studies have explored its utility in conditions such as rheumatoid arthritis and various B-cell cancers.[1][2][3]
The rationale for combining this compound with other kinase inhibitors stems from the complexity of cellular signaling networks and the potential for synergistic antitumor effects, overcoming drug resistance, and reducing therapeutic doses to minimize side effects.[4]
Preclinical and Clinical Combination Studies
This compound in Combination with NIK and mTOR Inhibitors
Mantle Cell Lymphoma (MCL): Synergy with NIK Inhibitors
A preclinical study investigated the combination of this compound with inhibitors of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway. In MCL cell lines resistant to this compound, the combination with NIK inhibitors (AM-0216 and AM-0561) demonstrated a cooperative effect, leading to reduced cell viability.[2] This suggests that dual inhibition of the canonical BCR-BTK-NF-κB pathway by this compound and the non-canonical pathway by NIK inhibitors could be a promising strategy, particularly in tumors with activation of the alternative NF-κB pathway.[2]
Diffuse Large B-cell Lymphoma (DLBCL): Combination with an mTOR Inhibitor
A Phase Ib clinical trial (NCT02031419) evaluated this compound (CC-292) in combination with the mTOR kinase inhibitor CC-223 in patients with relapsed/refractory DLBCL.[3][5] However, the combination was associated with increased toxicity and/or did not show sufficient improvement in clinical responses, and was therefore not selected for further dose expansion studies.[3][5] This highlights the importance of careful dose-finding and toxicity management when combining targeted agents.
Data Presentation
In Vitro Activity of this compound Combinations in Mantle Cell Lymphoma
The following table summarizes the key findings from the preclinical study of this compound in combination with a NIK inhibitor in MCL cell lines.
| Cell Line | Treatment | Concentration (µM) | Effect on Cell Viability | Reference |
| Z138 (this compound-resistant) | This compound (CC-292) | 1 | Minimal effect | [2] |
| NIK Inhibitor (AM-0216) | 1 | Moderate reduction | [2] | |
| This compound + NIK Inhibitor | 1 + 1 | Synergistic reduction | [2] | |
| MAVER-1 (this compound-resistant) | This compound (CC-292) | 1 | Minimal effect | [2] |
| NIK Inhibitor (AM-0216) | 1 | Moderate reduction | [2] | |
| This compound + NIK Inhibitor | 1 + 1 | Synergistic reduction | [2] |
Mandatory Visualizations
Signaling Pathways
Caption: Dual inhibition of canonical and non-canonical NF-κB pathways.
Caption: Workflow for in vitro combination drug screening.
Experimental Protocols
Cell Viability (MTT) Assay for Combination Studies
This protocol is adapted for determining the synergistic, additive, or antagonistic effects of this compound in combination with another kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCL or DLBCL lines)
-
Complete cell culture medium
-
This compound and other kinase inhibitor(s) of interest
-
Dimethyl sulfoxide (DMSO) for drug stock solutions
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell concentration.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Drug Treatment (Dose-Matrix Format):
-
Prepare serial dilutions of this compound and the combination kinase inhibitor in culture medium from DMSO stocks. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Add 100 µL of the drug-containing medium to the appropriate wells to achieve the final desired concentrations. This will create a dose-response matrix. Include wells for untreated controls and single-agent controls at each concentration.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
Synergy Analysis: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify the nature of drug interactions.[9]
-
Data Input:
-
Use the dose-response data obtained from the MTT assay for the single agents and their combinations.
-
-
Calculation of Combination Index (CI):
Western Blotting for Signaling Pathway Analysis
This protocol allows for the investigation of changes in key signaling proteins following treatment with this compound and a combination kinase inhibitor.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-IKKα/β, anti-IKKα/β, anti-p-p65, anti-p65, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells treated with single agents or combinations at various time points and concentrations.
-
Determine protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
-
Conclusion
The combination of this compound with other kinase inhibitors represents a rational approach to enhance therapeutic efficacy and overcome resistance in B-cell malignancies. The provided application notes and protocols offer a foundation for researchers to design and execute preclinical studies to evaluate such combinations. Careful consideration of the underlying signaling pathways, appropriate experimental design, and robust data analysis are crucial for the successful development of novel combination therapies involving this compound.
References
- 1. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Measuring Spebrutinib's Inhibition of B-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spebrutinib (also known as CC-292) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell development, activation, and proliferation.[1][2] By covalently binding to the Cys481 residue in the active site of BTK, this compound effectively blocks downstream signaling, leading to the inhibition of B-cell proliferation.[1] This mechanism makes this compound a compound of significant interest for the treatment of B-cell malignancies and autoimmune diseases.
These application notes provide detailed protocols for two standard methods to quantify the inhibitory effect of this compound on B-cell proliferation in vitro: a dye dilution assay using Carboxyfluorescein Succinimidyl Ester (CFSE) and a [³H]-thymidine incorporation assay.
Mechanism of Action: this compound and the BTK Signaling Pathway
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated. This cascade involves the phosphorylation of key proteins, leading to the activation of downstream pathways that control cell survival and proliferation. BTK is a crucial component of this pathway. The inhibition of BTK by this compound disrupts this cascade, thereby preventing B-cell proliferation.
Caption: this compound inhibits the BTK signaling pathway.
Quantitative Data: this compound Inhibition of B-Cell Proliferation
The inhibitory activity of this compound on B-cell proliferation can be quantified by determining its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes reported values for this compound.
| Assay Type | Cell Type | Stimulation | Parameter | Value | Reference |
| [³H]-Thymidine Incorporation | Human B-cells | α-IgM + CpG | IC50 | 0.7 µM | [3] |
| CD69 Expression | Human Whole Blood | BCR Activation | EC50 | 140 nM | [4] |
Experimental Protocols
Workflow for Measuring this compound's Inhibition of B-Cell Proliferation
The general workflow for both assay types involves isolating B-cells, stimulating them to proliferate in the presence of varying concentrations of this compound, and then measuring the extent of proliferation.
Caption: Workflow for B-cell proliferation assays.
Protocol 1: CFSE Dye Dilution Assay
This method measures cell proliferation by tracking the dilution of the fluorescent dye CFSE, which is distributed equally between daughter cells upon cell division.[5]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
B-cell isolation kit (e.g., magnetic-activated cell sorting - MACS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate Buffered Saline (PBS)
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
B-cell proliferation stimuli (e.g., anti-IgM antibody, CpG oligodeoxynucleotide)
-
Flow cytometer
Procedure:
-
Isolation of Human B-cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[6]
-
Isolate B-cells from the PBMC population using a negative selection B-cell isolation kit according to the manufacturer's instructions.[7] This will yield an untouched population of B-cells.
-
Assess the purity of the isolated B-cells by flow cytometry using a B-cell specific marker (e.g., CD19).
-
-
CFSE Staining:
-
Resuspend the isolated B-cells at a concentration of 1-2 x 10⁷ cells/mL in pre-warmed PBS.[8]
-
Prepare a stock solution of CFSE in DMSO. Dilute the CFSE stock solution in PBS to the desired final working concentration (typically 1-5 µM).[8][9]
-
Add the CFSE working solution to the cell suspension and mix immediately.[8]
-
Incubate for 10-15 minutes at 37°C, protected from light.[10]
-
To quench the staining reaction, add 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS) and incubate on ice for 5 minutes.[8]
-
Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.[8]
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled B-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 1 x 10⁵ cells/well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium and add to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.[3]
-
Add B-cell stimuli to the wells. A common combination is anti-IgM (e.g., 10 µg/mL) and CpG (e.g., 10 µg/mL).[3] Also include unstimulated control wells.
-
Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Optionally, stain the cells with a viability dye to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer. CFSE is typically detected in the FITC channel.
-
Analyze the data by gating on the live, single-cell population. Proliferation is visualized as a series of peaks, with each successive peak representing a cell division and having half the fluorescence intensity of the preceding peak.
-
Quantify the percentage of divided cells or the proliferation index for each concentration of this compound.
-
Protocol 2: [³H]-Thymidine Incorporation Assay
This classic method assesses cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA of dividing cells.[11][12][13]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
B-cell isolation kit
-
Complete RPMI-1640 medium
-
This compound
-
B-cell proliferation stimuli (e.g., anti-IgM antibody, CpG oligodeoxynucleotide)
-
[³H]-thymidine
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Isolation and Plating of Human B-cells:
-
Isolate B-cells as described in Protocol 1, step 1.
-
Resuspend the B-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 1 x 10⁵ cells/well in a 96-well flat-bottom plate.[3]
-
-
Cell Culture and Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium and add to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.[3]
-
Add B-cell stimuli to the wells (e.g., anti-IgM at 10 µg/mL and CpG at 10 µg/mL).[3] Include unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
[³H]-Thymidine Pulse and Harvesting:
-
During the final 18-24 hours of culture, add 1 µCi of [³H]-thymidine to each well.
-
At the end of the incubation period, harvest the cells onto glass fiber filters using a cell harvester. The harvester will lyse the cells and trap the DNA containing the incorporated [³H]-thymidine onto the filter mat.
-
Wash the filters to remove any unincorporated [³H]-thymidine.
-
-
Scintillation Counting:
-
Allow the filter mat to dry completely.
-
Place the individual filter discs into scintillation vials and add scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]-thymidine incorporated and thus to the level of cell proliferation.
-
Data Analysis and Interpretation
For both assays, the data should be analyzed to determine the concentration of this compound that inhibits B-cell proliferation by 50% (IC50).
-
Subtract the background signal (unstimulated cells) from all measurements.
-
Normalize the data by setting the proliferation in the vehicle-treated, stimulated control to 100%.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
The resulting IC50 value provides a quantitative measure of the potency of this compound in inhibiting B-cell proliferation under the specific experimental conditions. These protocols provide a robust framework for researchers to investigate the effects of this compound and other BTK inhibitors on B-cell function.
References
- 1. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 3. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Isolation of Untouched Human B Cells by Depletion of Non-B Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bu.edu [bu.edu]
- 9. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. Thymidine Incorporation Assay | Thermo Fisher Scientific - RO [thermofisher.com]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
Spebrutinib (CC-292): Preclinical Administration and Dosage Guidelines for Animal Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spebrutinib (formerly CC-292) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][4] this compound covalently binds to the cysteine-481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[5] These application notes provide a comprehensive overview of the administration and dosage of this compound in preclinical animal models, with a focus on studies related to autoimmune inflammatory diseases such as rheumatoid arthritis.
Data Presentation: Quantitative Summary
The following tables summarize the available quantitative data for this compound administration and pharmacokinetics in preclinical animal models.
Table 1: this compound Dosage in a Mouse Model of Collagen-Induced Arthritis (CIA)
| Animal Model | Efficacy Dosage (Oral) | Target Occupancy Dosage (Oral) | Dosing Frequency | Study Duration | Reference |
| Mouse (CIA) | 10 mg/kg | 50 mg/kg (single dose) | Once daily | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | 3 mg/kg (Oral) | 30 mg/kg (Oral) | 100 mg/kg (Oral) | Reference |
| Bioavailability | 57% | 57% | 57% | [3] |
| BTK Occupancy (at 24h) | ~20% | ~60% | ~80% | [2] |
Note: Specific Cmax, Tmax, and AUC values for mice were not available in the reviewed literature. The data presented for rats is derived from graphical representations in the cited source and should be considered approximate.
Experimental Protocols
Murine Collagen-Induced Arthritis (CIA) Model for Efficacy Studies
This protocol is based on established methods for inducing CIA in mice and studying the efficacy of therapeutic agents like this compound.
a. Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (CC-292)
-
Vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose in water)
-
Standard oral gavage needles for mice (20-22 gauge)
-
Syringes
b. Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.
-
On day 21, administer a booster immunization of 100 µg of CII emulsified in IFA intradermally at the base of the tail.
-
-
Treatment Administration:
-
Begin oral administration of this compound or vehicle control at the first signs of arthritis (typically around day 21-28).
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose) at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 0.2 mL).
-
Administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage once daily for the duration of the study.
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score clinical signs of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe erythema and swelling of the entire paw and digits). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serological analysis (e.g., anti-CII antibodies, inflammatory cytokines).
-
Harvest paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Pharmacokinetic and Pharmacodynamic (BTK Occupancy) Studies in Rodents
This protocol outlines a general procedure for assessing the pharmacokinetic profile and target engagement of this compound in rats.
a. Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (CC-292)
-
Vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose in water)
-
Standard oral gavage needles for rats (16-18 gauge)
-
Syringes
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Materials for tissue homogenization and protein analysis (e.g., ELISA)
b. Protocol:
-
Drug Administration:
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 3, 30, or 100 mg/kg) or vehicle via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from a suitable vessel (e.g., tail vein, saphenous vein) at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to separate plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Determine the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
-
Pharmacodynamic (BTK Occupancy) Analysis:
-
At selected time points, euthanize animals and collect tissues of interest (e.g., spleen, peripheral blood mononuclear cells).
-
Prepare tissue lysates and determine the level of BTK occupancy by this compound using a validated assay, such as a probe-based ELISA that measures the amount of free (unbound) BTK.[2]
-
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spebrutinib Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spebrutinib (also known as CC-292 or AVL-292) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inhibition of its kinase activity.[4][5] This blocks downstream B-cell receptor (BCR) signaling, which is crucial for B-cell proliferation, activation, and survival.[1][4]
Q2: What is a good starting concentration range for my in vitro experiments?
A2: A good starting point for this compound concentration in cell-based assays is typically in the low nanomolar to low micromolar range. For enzymatic assays, the IC50 is in the sub-nanomolar range.[2][3] However, the optimal concentration is highly dependent on the cell type, the specific assay, and the desired biological endpoint. Based on published data, a concentration range of 0.01 nM to 10 µM is often used for initial dose-response experiments.[3][6][7]
Q3: I am seeing a significant difference between the reported IC50 and what I am observing in my experiments. Why might this be?
A3: It is common to observe variations in IC50 values. Several factors can contribute to this discrepancy:
-
Assay Type: Cell-free enzymatic assays (e.g., kinase assays) will typically yield a much lower IC50 than cell-based assays (e.g., proliferation, apoptosis).[7] This is because cell-based assays are influenced by factors like cell membrane permeability, cellular metabolism, and the presence of competing ATP.
-
Cell Line Differences: Different cell lines can have varying levels of BTK expression, downstream signaling pathway activation, and drug metabolism, all of which can affect their sensitivity to this compound.[7]
-
Experimental Conditions: Variations in cell density, serum concentration in the media, incubation time, and the specific assay reagents used can all impact the calculated IC50.
-
Compound Solubility: Poor solubility of this compound in your assay medium can lead to an overestimation of the IC50. Ensure the compound is fully dissolved in your final working concentration.
Troubleshooting Guide
Issue 1: Low or No Potency Observed
-
Possible Cause: Sub-optimal concentration range, degradation of the compound, or issues with the assay itself.
-
Troubleshooting Steps:
-
Verify Concentration Range: Broaden your concentration range (e.g., from 0.1 nM to 100 µM) to ensure you are capturing the full dose-response curve.
-
Check Compound Integrity: Prepare fresh stock solutions of this compound. If possible, verify the concentration and purity of your stock.
-
Optimize Incubation Time: For an irreversible inhibitor like this compound, a longer incubation time may be necessary to achieve maximal inhibition. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Assay Controls: Ensure your positive and negative controls for the assay are working as expected.
-
Issue 2: Poor Solubility in Aqueous Media
-
Possible Cause: this compound is hydrophobic and has low aqueous solubility.
-
Troubleshooting Steps:
-
Use of DMSO: Prepare a high-concentration stock solution in 100% DMSO.[2][3]
-
Final DMSO Concentration: When diluting the stock into your aqueous cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control with the same final DMSO concentration.
-
Solubilizing Agents: For specific applications, consider the use of solubilizing agents like PEG300 and Tween80, but be aware that these can have their own effects on cells.[3]
-
Issue 3: High Background Signal or Off-Target Effects
-
Possible Cause: The concentration of this compound used may be too high, leading to inhibition of other kinases.
-
Troubleshooting Steps:
-
Consult Selectivity Data: this compound is highly selective for BTK, but at higher concentrations, it may inhibit other kinases.[3][8]
-
Titrate Concentration: Carefully titrate the concentration to find the lowest effective dose that gives you the desired on-target effect with minimal off-target activity.
-
Use Control Inhibitors: Compare the effects of this compound with other BTK inhibitors that have different selectivity profiles.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Assays
| Assay Type | Cell Line / Enzyme | Endpoint | IC50 / EC50 | Reference |
| Kinase Assay | Recombinant BTK | Enzymatic Inhibition | <0.5 nM | [3] |
| B-cell Proliferation | Primary Human B-cells | Proliferation | 0.7 µM | [6] |
| T-cell Proliferation | Primary Human T-cells | Proliferation | 4.6 µM | [6] |
| BTK Inhibition | Ramos cells | BTK Activity | 35 nM (90% inhibition) | [2] |
| BTK Occupancy | Ramos cells | BTK Occupancy | 39 nM (90% occupancy) | [2] |
| Cytotoxicity | Jurkat cells | Cell Viability | >40 µM | [2] |
| Cytotoxicity | K562 cells | Cell Viability | 12.6 µM | [2] |
Experimental Protocols
1. B-Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of B-cells.
-
Methodology:
-
Isolate primary human B-cells (CD19+).
-
Seed 0.2 x 10^6 cells per well in a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound (e.g., 0.001–100 µM) for 1 hour.[6]
-
Stimulate the B-cells with α-IgM (10 µg/ml) and CpG (10 µg/ml).[6]
-
Incubate for 3 days.
-
For the final 24 hours, add 1 µCi/well of ³H-thymidine.
-
Harvest the cells and measure ³H-thymidine incorporation using a scintillation counter.
-
2. Cell Viability (MTS) Assay
-
Objective: To assess the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells (e.g., Jurkat, K562) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight (if applicable).
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 40 µM) for 48 hours.[2]
-
Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.[6]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical troubleshooting workflow for this compound in vitro experiments.
References
- 1. This compound | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. biorxiv.org [biorxiv.org]
identifying and mitigating Spebrutinib off-target effects
Spebrutinib Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the off-target effects of this compound (CC-292).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally administered, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions as an irreversible covalent inhibitor by binding with high affinity to the cysteine residue Cys481 within the ATP-binding site of BTK.[2][3] This action blocks the downstream signaling pathways of the B-cell receptor (BCR) and Fc receptor, which are crucial for B-cell proliferation, activation, and survival.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is designed to target BTK, like many kinase inhibitors, it can interact with other kinases, especially those with a homologous cysteine residue in the ATP-binding pocket. Kinome profiling has shown that this compound has a higher "hit rate" (8.3% of kinases inhibited >65% at 1 µM) compared to more selective BTK inhibitors like acalabrutinib (1.5%).[4] Known off-target effects include inhibition of Epidermal Growth Factor Receptor (EGFR) and impacts on T-cell receptor signaling at higher concentrations.[4] Additionally, metabolic studies have revealed the formation of reactive intermediates, which could contribute to adverse drug reactions.[3]
Q3: How does this compound's selectivity compare to other BTK inhibitors?
A3: this compound's selectivity is a critical factor in its experimental application. Compared to the first-generation inhibitor ibrutinib, which is known for significant off-target activity on kinases like ITK, TEC, EGFR, and JAK3, second-generation inhibitors were developed for improved specificity.[5][6] Studies comparing various BTK inhibitors show that while this compound is potent against BTK, it is less selective than inhibitors like acalabrutinib.[4] For example, in a cellular assay for off-target EGFR inhibition, this compound had an EC50 of 4.7 µM, whereas acalabrutinib's was >10 µM.[4]
Q4: What unexpected phenotypes in my cellular assays might suggest off-target activity?
A4: Unexpected phenotypes can be indicators of off-target effects. These may include:
-
Effects on non-B cells: Inhibition of proliferation or function in cell types that do not express BTK, such as certain T-cell populations.[4]
-
Inhibition of unrelated signaling pathways: Modulation of pathways not typically associated with BCR or Fc receptor signaling, such as those downstream of EGFR.[4]
-
Cell toxicity: Significant cytotoxicity at concentrations that should be selective for BTK inhibition may point to off-target kinase inhibition or other mechanisms like mitochondrial dysfunction.[3]
-
Paradoxical pathway activation: In some cases, kinase inhibitors can cause the unexpected activation of a signaling pathway, a phenomenon to be aware of.[7]
Troubleshooting Guides
Guide 1: Unexpected Effects on T-Cell Function
-
Question: I am using this compound to inhibit BTK in a co-culture system and I'm observing unexpected inhibition of T-cell activation. Is this an off-target effect?
-
Answer: This is a plausible off-target effect. Studies have shown that this compound, along with ibrutinib and zanubrutinib, can inhibit T-cell receptor (TCR)-mediated activation in Jurkat T-cells with EC50 values under 1 µM.[4]
-
Troubleshooting Steps:
-
Confirm the Effect: Run a dose-response curve in your T-cell population alone to determine the precise IC50 for the observed effect.
-
Compare with a More Selective Inhibitor: Repeat the key experiment using a more selective BTK inhibitor, such as acalabrutinib, which has shown minimal off-target inhibition of T-cell activation up to 10 µM.[4] If the effect is absent with acalabrutinib, it strongly suggests the original observation was due to an off-target effect of this compound.
-
Consult Kinase Profiling Data: Refer to the quantitative data (Table 1) to see which other kinases might be inhibited by this compound at your experimental concentration. This may reveal inhibition of kinases crucial for T-cell function.
-
-
Guide 2: Unexplained Inhibition of a Non-BTK Signaling Pathway
-
Question: My western blot or phospho-proteomics data shows that this compound is inhibiting the phosphorylation of a protein in the EGFR pathway. Why is this happening?
-
Answer: this compound is known to inhibit EGFR at micromolar concentrations.[4] This is a classic example of an off-target effect that can confound experimental results if not properly controlled for.
-
Troubleshooting Steps:
-
Check Your Concentration: Compare the concentration of this compound used in your experiment with its reported EC50 for EGFR inhibition (4.7 µM in a cellular assay).[4] If your working concentration is in this range, off-target EGFR inhibition is likely.
-
Perform a Target-Specific Assay: Conduct an experiment to directly measure EGFR phosphorylation (e.g., in A431 cells stimulated with EGF) in the presence of this compound to confirm this off-target activity. See the detailed protocol below (Protocol 2).
-
Use a Lower Concentration: If experimentally feasible, reduce the concentration of this compound to a range that is more selective for BTK. The EC50 for BTK inhibition in human whole blood is reported to be 140 nM, significantly lower than for EGFR.[4]
-
-
Quantitative Data Summary
Table 1: this compound Potency (IC50/EC50) and Selectivity
| Target | Assay Type | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib | Reference |
|---|---|---|---|---|---|---|
| BTK | Biochemical (IC50) | 0.5 nM | - | - | - | [2] |
| BTK | Cellular (hWB, EC50) | 140 nM | <10 nM | <10 nM | <10 nM | [4] |
| EGFR | Cellular (EC50) | 4.7 µM | 0.07 µM | >10 µM | 0.39 µM | [4] |
| ITK/TXK | Cellular (Jurkat, EC50) | <1 µM | <1 µM | >10 µM | <1 µM |[4] |
Table 2: Kinome Profiling Hit Rate at 1 µM
| Inhibitor | Kinase Hit Rate (>65% Inhibition) | Reference |
|---|---|---|
| This compound | 8.3% | [4] |
| Ibrutinib | 9.4% | [4] |
| Acalabrutinib | 1.5% | [4] |
| Zanubrutinib | 4.3% | [4] |
| Tirabrutinib | 2.3% |[4] |
Visualizations
Caption: BTK signaling pathway inhibited by this compound.
Caption: Workflow for identifying this compound off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
Experimental Protocols
Protocol 1: Broad Kinase Selectivity Profiling
This protocol outlines the general steps for assessing the selectivity of this compound across a large panel of kinases using a commercial service.
-
Objective: To identify potential off-target kinases of this compound.
-
Principle: An in vitro binding or activity assay is used to quantify the interaction of this compound with hundreds of purified kinases.[7][8] The KINOMEscan™ platform, for example, measures the ability of a compound to compete with an immobilized ligand for the kinase active site.[4]
-
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure purity is confirmed by LC-MS.
-
Service Selection: Choose a reputable vendor offering large-scale kinase profiling (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot℠). Select a panel that covers a significant portion of the human kinome.
-
Concentration Selection: Submit the compound for screening at a concentration relevant to your experiments, typically 1 µM, to identify potential off-targets.[4] For hit validation, a dose-response curve (e.g., 10 concentrations) is recommended to determine the dissociation constant (Kd) or IC50 for each identified off-target.
-
Data Analysis: The service will provide a report detailing the percent inhibition for each kinase at the tested concentration or Kd/IC50 values.
-
Interpretation: Analyze the list of "hits" (kinases significantly inhibited by this compound). Cross-reference these off-target kinases with the signaling pathways active in your experimental system to form hypotheses about the source of unexpected results.
-
Protocol 2: Cellular Assay for Off-Target EGFR Inhibition
This protocol is designed to validate the off-target inhibition of EGFR by this compound in a cellular context.[4]
-
Objective: To measure the effect of this compound on EGF-induced EGFR phosphorylation.
-
Cell Line: A431 cells, which overexpress EGFR.
-
Methodology:
-
Cell Culture: Culture A431 cells to ~80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with a dose range of this compound (e.g., 0.1 to 20 µM) and appropriate controls (DMSO vehicle, known EGFR inhibitor like gefitinib) for 1-2 hours.
-
Stimulation: Stimulate the cells with human Epidermal Growth Factor (EGF) at a final concentration of 10-50 ng/mL for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine the levels of phosphorylated EGFR (p-EGFR) and total EGFR using a suitable method:
-
Western Blot: Separate lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-EGFR (e.g., pY1068) and total EGFR.
-
ELISA: Use a sandwich ELISA kit designed to specifically measure p-EGFR and total EGFR.
-
-
Data Analysis: Normalize the p-EGFR signal to the total EGFR signal for each condition. Plot the normalized p-EGFR levels against the this compound concentration and fit a dose-response curve to calculate the EC50 value.
-
Protocol 3: In-Cell Target Engagement Assay using NanoBRET™
This protocol provides a framework to measure the binding of this compound to BTK and potential off-target kinases inside living cells.[6]
-
Objective: To quantify the apparent affinity of this compound for a specific kinase target in a physiological context.
-
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the active site. A test compound that also binds to the active site will displace the tracer, leading to a decrease in the BRET signal.
-
Methodology:
-
Cell Line Preparation: Transfect HEK293T cells with a plasmid encoding the kinase of interest (e.g., BTK, EGFR, ITK) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a white, 96-well assay plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Tracer and Substrate Addition: Add the fluorescent NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50, which reflects the in-cell target engagement.[6]
-
References
- 1. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
strategies to overcome the BTKC481S mutation with Spebrutinib
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, Spebrutinib, particularly in the context of the BTKC481S resistance mutation.
Troubleshooting Guide
Q1: We are observing a loss of this compound efficacy in our long-term cell culture models or in vivo studies. Could the BTKC481S mutation be the cause?
A1: Yes, a loss of efficacy with covalent BTK inhibitors like this compound is frequently associated with the emergence of the BTKC481S mutation. This compound is a covalent inhibitor that irreversibly binds to the cysteine residue at position 481 (C481) within the ATP-binding pocket of BTK.[1][2] The C481S mutation substitutes this cysteine with a serine, which prevents the formation of the covalent bond, thereby leading to drug resistance.[3][4][5][6][7][8][9]
To confirm this, we recommend sequencing the BTK gene in your resistant cell populations to identify the presence of the C481S mutation.
Q2: Our BTK kinase assay shows a significant decrease in this compound's inhibitory activity against our resistant cell line lysate. How can we quantify this loss of potency?
A2: To quantify the loss of potency, you should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound against both the wild-type (WT) and the suspected C481S-mutant BTK. A significant rightward shift in the IC50 curve for the resistant lysate would confirm reduced sensitivity.
Q3: We have confirmed the BTKC481S mutation in our experimental system. What are the recommended next steps to continue our research on BTK inhibition?
A3: The primary strategy to overcome resistance mediated by the BTKC481S mutation is to switch from a covalent inhibitor to a non-covalent (reversible) BTK inhibitor.[4][8] These inhibitors bind to the ATP-binding pocket of BTK through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, and their binding is not dependent on the C481 residue.[8]
Examples of non-covalent BTK inhibitors that have shown efficacy against the C481S mutation in preclinical and clinical studies include pirtobrutinib and nemtabrutinib.[4][12][13] We recommend exploring the use of such compounds in your experimental models to effectively inhibit the C481S-mutant BTK.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound (also known as CC-292) is a highly selective, orally administered small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][14] It acts as a covalent and irreversible inhibitor by binding to the cysteine residue at position 481 (C481) in the ATP-binding site of BTK.[1][2] This binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways of the B-cell receptor (BCR), which are crucial for the proliferation and survival of B-cells.[15]
Q: Why is the BTKC481S mutation a problem for this compound?
A: The C481S mutation is a significant challenge for this compound and other covalent BTK inhibitors because it directly alters the drug's binding site. The mutation replaces the cysteine residue, which has a reactive thiol group necessary for covalent bond formation, with a serine residue, which has a hydroxyl group that cannot form this stable bond. This disruption of covalent binding dramatically reduces the inhibitor's ability to inactivate BTK, leading to drug resistance.[7][12]
Q: How does the potency of covalent inhibitors compare to non-covalent inhibitors against the BTKC481S mutation?
A: Covalent inhibitors like this compound and ibrutinib are highly potent against wild-type BTK but lose significant potency against the BTKC481S mutant. In contrast, non-covalent inhibitors are designed to be effective against both wild-type and C481S-mutated BTK, often with similar potencies. The table below provides a comparative summary.
Data Presentation: Inhibitor Potency Against Wild-Type and C481S BTK
| Inhibitor Class | Inhibitor | Target | IC50 (nM) |
| Covalent | This compound (CC-292) | BTK (Wild-Type) | <0.5 - 0.5 [16][17] |
| BTK (C481S Mutant) | Data not available * | ||
| Ibrutinib (for comparison) | BTK (Wild-Type) | ~0.5 - 2.3[11][18] | |
| BTK (C481S Mutant) | >1000[10][11] | ||
| Non-Covalent | Pirtobrutinib | BTK (Wild-Type) | ~4.2[11] |
| BTK (C481S Mutant) | ~16[11] |
*Due to the discontinuation of this compound's development, specific IC50 data against the BTKC481S mutant is not available in the public domain. The data for ibrutinib is provided as a representative example of the loss of potency of covalent inhibitors against this mutation.
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of BTKC481S mutation resistance to covalent inhibitors.
Caption: Workflow for assessing inhibitor potency against WT and mutant BTK.
Experimental Protocols
BTK Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 of an inhibitor against wild-type and C481S-mutant BTK.
Materials:
-
Recombinant human BTK (Wild-Type and C481S mutant)
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
Substrate (e.g., poly(E,Y)4:1)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the BTK enzyme (both WT and C481S in separate experiments) and substrate to their final working concentrations in kinase buffer.
-
Reaction Setup: In a white assay plate, add 5 µL of the diluted inhibitor solution to each well. Add 10 µL of the enzyme/substrate mixture.
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. Include "no enzyme" and "no inhibitor" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Read Luminescence: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTS/MTT Format)
This protocol assesses the effect of this compound on the viability of cell lines expressing either wild-type or C481S-mutant BTK.
Materials:
-
Cell lines (e.g., lymphoma cell line transfected to express WT or C481S BTK)
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear or opaque-walled tissue culture plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Add Viability Reagent: Add 20 µL of MTS reagent (or as per manufacturer's instructions) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measure Absorbance/Fluorescence: Read the plate at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against inhibitor concentration to determine the EC50 value.
Western Blot for BTK Pathway Activation
This protocol is used to detect the phosphorylation status of BTK and its downstream targets, providing a measure of pathway inhibition.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-BTK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total proteins and loading controls (e.g., total BTK, GAPDH) to ensure equal protein loading.
References
- 1. Phase I study of single-agent CC-292, a highly selective Bruton’s tyrosine kinase inhibitor, in relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 6. Preclinical evaluation of the Hsp90 inhibitor SNX-5422 in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status | Haematologica [haematologica.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Spebrutinib Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, Spebrutinib (CC-292), in animal models. The focus is on refining dosage to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally administered, covalent small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] It irreversibly binds to the cysteine residue (Cys481) in the active site of BTK, thereby inhibiting its kinase activity.[2] This disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[3]
Q2: What are the known off-target effects of this compound in animal models?
A2: While this compound is highly selective for BTK, preclinical studies have shown some off-target activity. In a kinase panel screening, this compound demonstrated some inhibition of other kinases, including SRC, BMX, STK16, TXK, TEC, JAK3, ERBB4, and others.[4] Understanding these off-target effects is crucial as they may contribute to observed toxicities.
Q3: What are the reported toxicities of this compound in preclinical animal studies?
A3: Preclinical toxicology studies have identified specific organ toxicities. A 28-day study in mice revealed maturing spermatid degeneration .[1] Additionally, studies on a class of BTK inhibitors in Sprague-Dawley rats have shown the potential for pancreatic lesions , including islet-centered hemorrhage, inflammation, and fibrosis, suggesting a possible class effect of BTK inhibitors.[4]
Q4: Are there any established No-Observed-Adverse-Effect-Levels (NOAELs) for this compound in animal models?
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Events
Possible Cause: The administered dose of this compound may be too high, leading to acute toxicity. The formulation or route of administration may also contribute to adverse effects.
Troubleshooting Steps:
-
Review Dosing and Formulation:
-
Dose Reduction: Immediately consider reducing the dose. If mortality is observed, a significant dose reduction (e.g., by 50%) is warranted for subsequent cohorts.
-
Formulation Check: Ensure the vehicle used for formulation is appropriate and non-toxic at the administered volume. Common vehicles for oral gavage in rodents include 0.5% methylcellulose or a mixture of PEG400 and Labrasol.[6] Always prepare fresh formulations and ensure homogeneity.
-
Route of Administration: For oral gavage, ensure proper technique to avoid accidental tracheal administration or esophageal injury. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[7]
-
-
Monitor Clinical Signs:
-
Closely observe animals for clinical signs of toxicity such as weight loss, decreased activity, uncoordinated gait, drowsiness, and changes in stool consistency.[8]
-
Institute a scoring system to objectively assess animal health and establish clear endpoints for euthanasia.
-
-
Pathology and Histopathology:
-
Conduct a full necropsy on deceased animals and consider histopathological examination of key organs (liver, kidneys, gastrointestinal tract, pancreas, and reproductive organs) to identify target organ toxicity.
-
Issue 2: Lack of Efficacy in Disease Models (e.g., Collagen-Induced Arthritis)
Possible Cause: The administered dose may be too low to achieve sufficient BTK occupancy and therapeutic effect. Pharmacokinetic issues might also be at play.
Troubleshooting Steps:
-
Dose Escalation:
-
If no toxicity is observed, consider a dose-escalation study. In a mouse collagen-induced arthritis (CIA) model, doses of 10 mg/kg/day and 30 mg/kg/day of this compound have shown efficacy.[9]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Measure plasma concentrations of this compound to determine pharmacokinetic parameters such as Cmax and AUC. In rats, this compound has moderate bioavailability (57%).[10]
-
Assess BTK occupancy in peripheral blood mononuclear cells (PBMCs) or target tissues to correlate drug exposure with target engagement. A single oral dose of 50 mg/kg in mice has been used to achieve complete BTK inhibition for pharmacodynamic studies.[9]
-
-
Review Experimental Model:
-
Ensure the animal model is robust and the disease induction is successful. For the CIA model, the choice of collagen, adjuvant, and mouse strain are critical factors.
-
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Animal Model | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg | Oral | 1928.23 ± 1026.82 | 0.56 ± 0.17 | - | 57 | [10][11] |
| Monkey | - | Oral | - | - | - | 11 | [10] |
Note: Data is limited and may vary based on formulation and experimental conditions.
Table 2: Summary of Reported Toxicities of this compound in Animal Models
| Animal Model | Study Duration | Observed Toxicity | Reference |
| Mouse | 28 days | Maturing spermatid degeneration | [1] |
| Rat (BTK inhibitor class effect) | 7 days or longer | Pancreatic lesions (islet-centered hemorrhage, inflammation, fibrosis) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration in Mice
-
Animal Handling: Acclimatize mice to handling for several days before the experiment to reduce stress.
-
Formulation Preparation: Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure the final concentration allows for the desired dose in a volume of 5-10 mL/kg body weight.
-
Dosing:
-
Weigh the mouse to calculate the exact volume to be administered.
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for adult mice).
-
Measure the distance from the oral cavity to the xiphoid process on the outside of the mouse and mark the gavage needle to ensure proper insertion depth.
-
Gently insert the needle into the esophagus and deliver the formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Assessment of Toxicity - Clinical Observations and Hematology
-
Clinical Observations:
-
Observe each animal at least once daily for changes in skin and fur, eyes, mucous membranes, respiratory and circulatory effects, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
-
Record body weight at least twice weekly.
-
Note any changes in behavior, posture, and response to handling.
-
-
Hematology:
-
At designated time points (e.g., at termination), collect blood via an appropriate method (e.g., cardiac puncture under terminal anesthesia).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Perform a complete blood count (CBC) to assess parameters such as red blood cell count, white blood cell count and differential, platelet count, and hemoglobin concentration.
-
Visualizations
References
- 1. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications | MDPI [mdpi.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetics and Exposure Response Assessment of CC‐292, a Potent BTK Inhibitor, in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Technical Support Center: Managing Adverse Effects of Spebrutinib in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the adverse effects of Spebrutinib during long-term cell culture experiments.
Troubleshooting Guides
This section offers step-by-step guidance to address common issues encountered when using this compound in vitro.
Issue 1: Decreased Cell Viability and Proliferation at Expected Efficacious Concentrations
Question: My cell viability has significantly dropped after treating with this compound at a concentration that should be effective based on published IC50 values. What should I do?
Answer:
This issue can arise from on-target cytotoxicity in highly dependent cell lines or from off-target effects. Here is a systematic approach to troubleshoot this:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| High On-Target Cytotoxicity | 1. Confirm IC50: Perform a dose-response curve to determine the precise IC50 for your specific cell line and culture conditions. 2. Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. 3. Lower Concentration: If the goal is to study long-term adaptation or resistance, consider using a lower, sub-lethal concentration of this compound. |
| Off-Target Effects | 1. Literature Review: Investigate known off-target effects of this compound and other BTK inhibitors.[1][2][3][4] 2. Control Compound: Include a structurally related but inactive control compound if available. 3. Alternative BTK Inhibitor: Compare the effects with a more selective BTK inhibitor to see if the toxicity is specific to this compound.[2][3] |
| Solvent Toxicity | 1. Vehicle Control: Ensure you are using a vehicle control (e.g., DMSO) at the same concentration as in your this compound-treated cultures. 2. Solvent Concentration: Keep the final solvent concentration as low as possible (typically <0.1%). |
| Cell Culture Conditions | 1. Cell Density: Optimize seeding density. Low-density cultures can be more sensitive to drug treatment. 2. Media Components: Ensure media components (e.g., serum) are consistent and have not degraded. |
Experimental Workflow for Troubleshooting Decreased Viability
References
Spebrutinib Covalent Binding: A Technical Support Guide for Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on how to account for the covalent binding of spebrutinib in kinetic assays. This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.[1][2] Its irreversible binding to a cysteine residue (Cys481) in the active site of BTK presents unique challenges and considerations for accurate kinetic characterization.[2] This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is a standard IC50 value insufficient for characterizing this compound?
A1: For irreversible covalent inhibitors like this compound, the IC50 value is highly dependent on the pre-incubation time of the enzyme and inhibitor.[3] A longer incubation will result in a lower IC50 value as more enzyme becomes covalently modified. This time-dependency can lead to misleading comparisons of potency between different covalent inhibitors or between covalent and non-covalent inhibitors. Therefore, the second-order rate constant of inactivation, kinact/Ki, is the more appropriate metric for quantifying the efficiency of a covalent inhibitor.[4]
Q2: What are kinact and Ki, and why is their ratio important?
A2: The interaction of a covalent inhibitor with its target enzyme is typically a two-step process:
-
Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). The strength of this initial binding is characterized by the inhibition constant, Ki. A lower Ki indicates a higher affinity of the inhibitor for the enzyme.
-
Irreversible Covalent Bond Formation: Following initial binding, a covalent bond is formed between the inhibitor and the enzyme, leading to an inactivated enzyme (E-I). The maximal rate of this inactivation step is described by the rate constant, kinact.
The ratio kinact/Ki represents the overall efficiency of the covalent inhibitor, incorporating both the initial binding affinity and the rate of covalent modification.[4][5] It is a second-order rate constant that allows for a more accurate comparison of the potency of different covalent inhibitors.
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally administered, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] It irreversibly binds to the cysteine residue Cys481 in the active site of BTK, thereby inhibiting its kinase activity.[2] This blockage of BTK prevents the downstream signaling that is crucial for the proliferation and survival of malignant B-cells.[2]
Quantitative Data Summary
The following table summarizes the kinetic parameters for this compound and other clinically relevant BTK inhibitors. This data is essential for comparing the efficiency and selectivity of these compounds.
| Inhibitor | Target | kinact (s-1) | Ki (μM) | kinact/Ki (M-1s-1) | BTK Occupancy in Peripheral Blood |
| This compound | BTK | N/A | N/A | 1.36 x 104[6] | 83% (median)[3][4] |
| Ibrutinib | BTK | N/A | N/A | 2.00 x 104[6] | >95% |
| Acalabrutinib | BTK | N/A | N/A | 9.72 x 10-2[6] | ~97% |
| Tirabrutinib | BTK | N/A | N/A | 9.72 x 10-2[6] | N/A |
Experimental Protocols
Determining kinact and Ki using the Progress Curve Method
This method involves continuously monitoring the enzymatic reaction in the presence of various concentrations of the inhibitor.
Methodology:
-
Reagents and Materials:
-
Purified, active BTK enzyme
-
This compound stock solution (in DMSO)
-
Substrate for BTK (e.g., a fluorescently labeled peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Microplate reader capable of kinetic measurements
-
-
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer. It is crucial to maintain a constant, low percentage of DMSO in all reactions.
-
In a microplate, add the BTK enzyme to each well containing the different concentrations of this compound.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Immediately begin monitoring the increase in product formation (e.g., fluorescence) over time at regular intervals.
-
For each inhibitor concentration, plot the product concentration versus time.
-
-
Data Analysis:
-
The initial velocity (vo) for each progress curve is determined from the initial linear portion of the curve.
-
The observed rate of inactivation (kobs) at each inhibitor concentration is determined by fitting the progress curves to the equation for irreversible inhibition: [P] = (v₀/k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration at time t.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following hyperbolic equation to determine kinact and Ki: k_obs = k_inact * [I] / (K_i * (1 + [S]/K_m) + [I]) where [I] is the inhibitor concentration, [S] is the substrate concentration, and Km is the Michaelis constant for the substrate.
-
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in kobs values | - Inaccurate pipetting, especially of the inhibitor. - Instability of the enzyme or inhibitor. - Presence of air bubbles in the microplate wells. | - Use calibrated pipettes and perform serial dilutions carefully. - Prepare fresh enzyme and inhibitor solutions for each experiment. - Ensure proper mixing and visually inspect wells for bubbles before reading. |
| No apparent time-dependent inhibition (linear progress curves at all inhibitor concentrations) | - The inhibitor may be a reversible inhibitor, not a covalent one. - The incubation time is too short to observe covalent modification. - The inhibitor is not active against the target enzyme. | - Perform a "jump-dilution" experiment to test for reversibility. - Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. - Verify the identity and activity of the inhibitor and enzyme. |
| Progress curves do not fit the expected exponential decay model | - The inhibition mechanism is more complex than a simple two-step irreversible model (e.g., slow binding, reversible covalent). - Substrate depletion is occurring at a significant rate. - The inhibitor is unstable in the assay buffer. | - Consider alternative kinetic models for data fitting. - Ensure that less than 10% of the substrate is consumed during the assay. - Assess the stability of the inhibitor under assay conditions using methods like LC-MS. |
| Calculated kinact/Ki values are inconsistent with literature | - Differences in assay conditions (e.g., pH, temperature, buffer components). - Presence of interfering substances in the assay buffer. | - Carefully document and control all assay parameters. - Avoid using reducing agents like DTT or β-mercaptoethanol, which can react with the covalent inhibitor.[7] |
| Protein aggregation | - High protein concentration. - Suboptimal buffer conditions (pH, ionic strength). | - Optimize protein concentration. - Screen different buffer conditions to improve protein stability.[8][9] |
Visualizations
BTK Signaling Pathway and Inhibition by this compound
Caption: BTK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Determining kinact/Ki
Caption: Workflow for determining kinetic parameters of covalent inhibitors.
Logical Relationship of Kinetic Parameters
Caption: Relationship between kinetic parameters for covalent inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein aggregation and its inhibition in biopharmaceutics [ouci.dntb.gov.ua]
Spebrutinib Therapeutic Window Enhancement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for researchers investigating techniques to enhance the therapeutic window of Spebrutinib (CC-292), a covalent inhibitor of Bruton's tyrosine kinase (BTK). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to enhance the therapeutic window of this compound?
A1: While this compound is a potent BTK inhibitor, like many kinase inhibitors, its clinical utility can be limited by a therapeutic window narrowed by on-target and off-target toxicities. Enhancing the therapeutic window aims to maximize its efficacy against malignant or autoreactive B-cells while minimizing adverse effects in patients. This allows for more durable responses and better patient outcomes.
Q2: What are the known dose-limiting toxicities (DLTs) and common adverse events associated with this compound?
A2: Clinical trial data, particularly from a Phase I study in patients with relapsed/refractory B-cell malignancies, has identified several adverse events. The most frequent grade 3-4 adverse events were neutropenia (16%) and thrombocytopenia (8%).[1] The most common non-hematologic treatment-emergent adverse events of any grade were diarrhea (68%) and fatigue (45%).[1] While a definitive maximum tolerated dose was not established in all cohorts, these adverse events are critical considerations for dosing and combination strategies.
Q3: What are the known off-target effects of this compound that may contribute to its toxicity profile?
A3: this compound is considered a highly selective BTK inhibitor.[1] However, like other covalent BTK inhibitors, it has the potential for off-target activity. While it does not significantly inhibit EGFR, which is a common off-target for some other BTK inhibitors, it has been shown to inhibit JAK3. Off-target effects can contribute to the overall toxicity profile and narrowing of the therapeutic window.
Q4: What are the most promising strategies to widen the therapeutic window of this compound?
A4: The most promising strategies include:
-
Combination Therapies: Synergistic combinations with other targeted agents, such as BCL-2 inhibitors (e.g., venetoclax), can allow for lower, less toxic doses of this compound while achieving a greater therapeutic effect.
-
Dose Optimization: Exploring alternative dosing schedules, such as intermittent or lower continuous dosing, may maintain BTK occupancy and efficacy while reducing the incidence and severity of adverse events. A twice-daily dosing regimen of this compound has been shown to achieve high BTK receptor occupancy.[1]
-
Targeted Drug Delivery: While still in early stages for many kinase inhibitors, developing delivery systems that concentrate this compound at the site of malignancy or inflammation could significantly reduce systemic exposure and associated toxicities.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and preclinical studies aimed at enhancing this compound's therapeutic window.
| Problem | Potential Cause | Troubleshooting Steps |
| High cytotoxicity in non-target cells in vitro | Off-target effects of this compound at high concentrations. | 1. Perform a dose-response curve to determine the IC50 in both target and non-target cell lines. 2. Use a kinome profiling assay to identify potential off-target kinases affected at the concentrations used. 3. Reduce the concentration of this compound and consider combination with a synergistic agent to achieve the desired effect at a lower dose. |
| Lack of synergy in combination assays | 1. Inappropriate drug ratio or scheduling. 2. Cell line is resistant to one or both agents. 3. Assay endpoint is not sensitive enough. | 1. Test a matrix of concentrations for both drugs to identify synergistic ratios. 2. Experiment with sequential vs. simultaneous drug addition. 3. Confirm the sensitivity of your cell line to each drug individually. 4. Use a more sensitive assay for cell viability or apoptosis (e.g., Annexin V staining). |
| Inconsistent BTK occupancy in vivo | 1. Suboptimal dosing schedule. 2. Pharmacokinetic variability. | 1. Evaluate a twice-daily dosing regimen, which has been shown to improve sustained BTK occupancy.[1] 2. Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile in your model system. |
| Unexpected toxicity in animal models | 1. Off-target effects not observed in vitro. 2. On-target toxicity in non-B cells expressing BTK. 3. Metabolites of this compound may have different toxicity profiles. | 1. Perform a comprehensive analysis of tissues for signs of toxicity. 2. Consider using a BTK knockout or kinase-dead knock-in model to differentiate on-target from off-target effects. 3. Analyze plasma for this compound metabolites and assess their in vitro toxicity. |
Data Presentation
Table 1: Summary of Adverse Events from this compound Phase I Trial in B-cell Malignancies
| Adverse Event | Any Grade (%) | Grade 3-4 (%) |
| Diarrhea | 68 | - |
| Fatigue | 45 | - |
| Neutropenia | - | 16 |
| Thrombocytopenia | - | 8 |
Data from the Phase I study of single-agent CC-292 in relapsed/refractory chronic lymphocytic leukemia.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| BTK | < 0.5 nM |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against BTK and a panel of off-target kinases.
Methodology:
-
Reagents: Recombinant human BTK and other kinases, ATP, appropriate kinase buffer, substrate peptide, and this compound.
-
Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the kinase, its specific substrate peptide, and the kinase buffer. c. Add the different concentrations of this compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at 30°C for a specified time. f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, LanthaScreen).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Combination Synergy Assay
Objective: To evaluate the synergistic cytotoxic effect of this compound in combination with a BCL-2 inhibitor (e.g., venetoclax) in a lymphoma cell line.
Methodology:
-
Cell Culture: Culture a suitable lymphoma cell line (e.g., TMD8) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and venetoclax.
-
Assay Setup: a. Seed the cells in a 96-well plate. b. Create a dose-response matrix with varying concentrations of this compound and venetoclax. c. Add the drug combinations to the cells and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a CellTiter-Glo assay.
-
Data Analysis: Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: this compound inhibits BTK in the B-Cell Receptor signaling pathway.
Caption: Workflow for assessing this compound combination synergy.
Caption: Strategies to enhance this compound's therapeutic window.
References
Validation & Comparative
A Preclinical Showdown: Spebrutinib vs. Ibrutinib in Chronic Lymphocytic Leukemia (CLL) Models
In the landscape of targeted therapies for Chronic Lymphocytic Leukemia (CLL), the inhibition of Bruton's tyrosine kinase (BTK) has emerged as a cornerstone of treatment. Ibrutinib, the first-in-class BTK inhibitor, revolutionized CLL management. However, the quest for agents with improved efficacy and safety profiles has led to the development of second-generation inhibitors, including Spebrutinib (also known as CC-292). This guide provides a comparative analysis of the preclinical efficacy of this compound and Ibrutinib in CLL models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Covalent Inhibition of a Key Signaling Node
Both this compound and Ibrutinib are irreversible, covalent inhibitors of BTK.[1] They form a permanent bond with a cysteine residue (C481) in the active site of the BTK enzyme, effectively blocking its downstream signaling.[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of CLL cells.[3] By inhibiting BTK, both drugs disrupt this pathway, leading to decreased CLL cell proliferation and survival.[3] Preclinical data demonstrate that this compound specifically and covalently binds to and inhibits BTK, leading to an absence of BTK phosphorylation.[3]
Quantitative Comparison of Preclinical Efficacy
Direct head-to-head preclinical studies comparing this compound and Ibrutinib in CLL-specific models are limited in the public domain. However, comparative data from broader studies on B-cell malignancies and in relevant primary cells provide valuable insights into their relative potency and selectivity.
| Parameter | This compound (CC-292) | Ibrutinib | Cell/System | Reference |
| BTK Inhibition (EC50) | 140 nM | <10 nM | Human Whole Blood (hWB) | [4] |
| BTK Inhibition (EC50) | <10 nM | <10 nM | Human Peripheral Blood Mononuclear Cells (hPBMCs) | [4] |
| Kinase Selectivity (Hit Rate @ 1µM) | 8.3% | 9.4% | KINOMEscan (456 kinases) | [4] |
| EGFR Inhibition (EC50) | 4.7 µM | 0.07 µM | A431 cells | [4] |
| ITK/TXK Inhibition (EC50) | <1 µM | <1 µM | Jurkat T-cells | [4] |
EC50: Half-maximal effective concentration. A lower EC50 indicates higher potency. Kinase Hit Rate: Percentage of kinases inhibited by >65% at a 1µM concentration. A lower hit rate suggests higher selectivity.
Notably, in a study comparing various BTK inhibitors, while both drugs showed potent inhibition of BTK in human peripheral blood mononuclear cells (hPBMCs), Ibrutinib demonstrated greater potency in a human whole blood (hWB) assay.[4] In terms of selectivity, this compound and Ibrutinib exhibited broader kinase inhibition profiles compared to more selective inhibitors like acalabrutinib.[4] Both this compound and Ibrutinib also showed off-target inhibition of ITK and/or TXK in T-cells.[4] However, Ibrutinib was a significantly more potent inhibitor of the epidermal growth factor receptor (EGFR) than this compound.[4]
While direct comparative data on apoptosis induction in CLL models is scarce, preclinical studies have shown that this compound can abrogate IgM-mediated BCR signaling and induce apoptosis in CLL cells ex vivo.[3] Furthermore, this compound has been shown to inhibit the migration of CLL cells towards the chemokines CXCL12 and CXCL13, which are crucial for CLL cell homing to protective microenvironments like the lymph nodes.[3]
It is important to note that despite promising preclinical data for this compound, a phase I clinical study in patients with relapsed/refractory CLL concluded that its clinical activity, particularly the durability of response, was inferior to that of ibrutinib.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the B-cell receptor signaling pathway targeted by both inhibitors and a typical experimental workflow for their preclinical comparison.
Caption: Inhibition of BTK by this compound and Ibrutinib blocks downstream signaling, leading to reduced CLL cell proliferation and survival.
Caption: A generalized workflow for the preclinical comparison of this compound and Ibrutinib in CLL models, encompassing both in vitro and in vivo experiments.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to compare the efficacy of BTK inhibitors.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Culture CLL cell lines (e.g., MEC-1, MEC-2) or primary CLL cells isolated from patient blood in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/well).
-
Drug Treatment: Prepare serial dilutions of this compound and Ibrutinib. Add the inhibitors to the wells, ensuring a range of concentrations to capture the full dose-response curve. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat CLL cells with this compound, Ibrutinib (at concentrations around their respective IC50 values), or a vehicle control for a defined period (e.g., 24-48 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare the pro-apoptotic effects of this compound and Ibrutinib.
Western Blot for BCR Signaling Pathway Analysis
-
Cell Stimulation and Lysis: Pre-treat CLL cells with this compound, Ibrutinib, or vehicle control. Stimulate the B-cell receptor by adding anti-IgM or another appropriate stimulus. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated BTK (p-BTK), total BTK, phosphorylated PLCγ2 (p-PLCγ2), total PLCγ2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to assess the inhibitory effect of this compound and Ibrutinib on the phosphorylation of key BCR signaling proteins.
Conclusion
Preclinical data suggest that both this compound and Ibrutinib are potent inhibitors of BTK, a key therapeutic target in CLL. While Ibrutinib appears to have greater potency in some cellular assays, this compound is a less potent inhibitor of EGFR, a common off-target of Ibrutinib. Both drugs demonstrate the ability to inhibit BCR signaling and induce apoptosis in malignant B-cells. However, the translation of these preclinical findings into clinical efficacy has been more robust for Ibrutinib. This comparative guide highlights the importance of comprehensive preclinical evaluation, including both on-target potency and off-target selectivity, in predicting the clinical success of novel therapeutic agents. Further head-to-head preclinical studies in CLL-specific models would be invaluable for a more definitive comparison of these two BTK inhibitors.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of single-agent CC-292, a highly selective Bruton’s tyrosine kinase inhibitor, in relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ashpublications.org [ashpublications.org]
A Head-to-Head Showdown: Unpacking the Kinase Selectivity of Spebrutinib and Acalabrutinib
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, the precision of a drug's action is paramount. Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of treatment, but their efficacy is intrinsically linked to their selectivity. This guide offers a detailed, data-driven comparison of two prominent second-generation BTK inhibitors: Spebrutinib (CC-292) and Acalabrutinib (ACP-196), with a focus on their kinase selectivity profiles. For researchers and drug development professionals, understanding these nuances is critical for advancing the next wave of targeted therapeutics.
Quantitative Kinase Selectivity: A Tabular Comparison
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window, influencing both its on-target potency and its off-target side effects. The following table summarizes the quantitative data on the selectivity of this compound and Acalabrutinib against BTK and key off-target kinases.
| Target Kinase | This compound (IC50/EC50 nM) | Acalabrutinib (IC50/EC50 nM) | Reference |
| BTK (Biochemical IC50) | 2.3 | 5.1 | [1] |
| BTK (Cellular EC50 in hWB) | 140 | <10 | [2] |
| EGFR (Cellular EC50) | 4,700 | >10,000 | [2] |
| ITK/TXK (Jurkat T-cell EC50) | <1,000 | >10,000 | [2] |
| Src-family kinases | Less Selective | Highly Selective | [2] |
| KinomeScan Hit Rate (>65% inhibition at 1µM) | 8.3% | 1.5% | [2] |
Key Insights from the Data:
Acalabrutinib demonstrates a more selective profile compared to this compound.[2][3] While this compound shows slightly higher potency in biochemical assays against BTK, this advantage is diminished in more physiologically relevant cellular assays, particularly in human whole blood (hWB).[2] Notably, Acalabrutinib exhibits significantly less activity against key off-target kinases such as EGFR and members of the Src and Tec kinase families (like ITK).[2][3] This higher selectivity is further underscored by the kinome-wide screening, where Acalabrutinib inhibited a much smaller percentage of the kinome than this compound at a 1 µM concentration.[2] The off-target inhibition of kinases like EGFR and ITK by less selective BTK inhibitors has been associated with adverse effects.
Experimental Protocols: Unveiling the Methodology
The quantitative data presented above is derived from a suite of rigorous experimental assays designed to probe the potency and selectivity of kinase inhibitors. Below are detailed methodologies for key experiments cited in the comparison of this compound and Acalabrutinib.
Biochemical Kinase Assays (IMAP and LanthaScreen)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against purified BTK enzyme.
-
Methodology:
-
IMAP (Immobilized Metal Affinity for Phosphochemicals): This assay measures the affinity of the inhibitor for the kinase. A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and varying concentrations of the inhibitor. The phosphorylated substrate binds to a high-affinity resin, and the degree of phosphorylation is quantified by fluorescence polarization.
-
LanthaScreen: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a GFP-labeled peptide acceptor into close proximity, resulting in a FRET signal. The inhibition of this signal is proportional to the inhibitor's potency.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
KINOMEscan™ Selectivity Profiling
-
Objective: To assess the selectivity of the inhibitors across a broad panel of human kinases.
-
Methodology:
-
This is a competition binding assay. The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of DNA-tagged kinases.
-
The kinases are immobilized on a solid support.
-
The ability of the test compound to displace a reference ligand from the kinase active site is measured by quantitative PCR of the DNA tag.
-
The results are reported as the percentage of the kinase that is inhibited by the test compound.
-
Cellular On-Target Activity Assay (CD69 Expression)
-
Objective: To measure the functional inhibition of the B-cell receptor (BCR) signaling pathway in a cellular context.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood are stimulated with an anti-IgM antibody to activate the BCR pathway.
-
BCR activation leads to the upregulation of the surface marker CD69 on B-cells.
-
The cells are treated with varying concentrations of the BTK inhibitor prior to stimulation.
-
The expression of CD69 on B-cells (identified by CD19 or CD20 markers) is measured by flow cytometry.
-
-
Data Analysis: The EC50 value, the concentration of the inhibitor that causes 50% inhibition of CD69 upregulation, is determined.
Cellular Off-Target Activity Assays
-
EGFR Phosphorylation:
-
Objective: To assess the off-target inhibition of Epidermal Growth Factor Receptor (EGFR).
-
Methodology: A431 cells, which overexpress EGFR, are treated with the inhibitor and then stimulated with EGF. The level of EGFR autophosphorylation is measured by western blot or ELISA.
-
-
T-cell Receptor (TCR) Signaling:
-
Objective: To evaluate the off-target effects on T-cell activation, which can be mediated by kinases like ITK and TXK.
-
Methodology: Jurkat T-cells are stimulated to activate the TCR pathway, leading to the production of interleukin-2 (IL-2) or the upregulation of surface markers like CD25. The inhibitory effect of the compounds on these activation markers is quantified.
-
Visualizing the Molecular Interactions
To better understand the context of this compound and Acalabrutinib's mechanism of action and the methods used to evaluate them, the following diagrams provide a visual representation of the key signaling pathway and an experimental workflow.
Conclusion
The head-to-head comparison of this compound and Acalabrutinib reveals clear distinctions in their kinase selectivity profiles. Acalabrutinib emerges as a more selective BTK inhibitor, with minimal off-target activity against key kinases like EGFR and ITK.[2][3] This heightened selectivity, as evidenced by comprehensive kinome screening and cellular assays, may translate to an improved safety profile in clinical applications. For researchers in the field, these findings underscore the importance of rigorous selectivity profiling in the development of next-generation kinase inhibitors, paving the way for more precise and effective targeted therapies.
References
comparative analysis of second-generation BTK inhibitors including Spebrutinib
A Comparative Analysis of Second-Generation BTK Inhibitors, Including Spebrutinib
The landscape of Bruton's tyrosine kinase (BTK) inhibitors is rapidly evolving, with second-generation agents offering improved selectivity and safety profiles over the first-generation inhibitor, ibrutinib. This guide provides a comparative analysis of key second-generation BTK inhibitors—this compound (CC-292), Acalabrutinib, Zanubrutinib, and Tirabrutinib—focusing on their biochemical potency, kinase selectivity, and clinical performance. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Biochemical Potency and Selectivity
Second-generation BTK inhibitors are designed to maximize on-target BTK inhibition while minimizing off-target effects on other kinases, which are often associated with adverse events.[1][2] All four inhibitors—this compound, Acalabrutinib, Zanubrutinib, and Tirabrutinib—are covalent inhibitors that irreversibly bind to the cysteine 481 (Cys481) residue in the active site of BTK.[3][4]
A key study directly comparing these inhibitors revealed differences in their biochemical potency and kinase selectivity.[5] While ibrutinib and zanubrutinib were the most potent in biochemical binding kinetics, these differences were less pronounced in cellular assays.[5] Acalabrutinib and tirabrutinib demonstrated the highest selectivity, with the lowest percentage of off-target kinases inhibited.[5] this compound and zanubrutinib showed intermediate selectivity.[5]
Table 1: Comparative Biochemical Potency of Second-Generation BTK Inhibitors
| Inhibitor | BTK IC₅₀ (nM) | BTK kᵢnact/Kᵢ (M⁻¹s⁻¹) |
| This compound (CC-292) | 0.5[3] | - |
| Acalabrutinib | 5.1[6] | - |
| Zanubrutinib | <10 (EC₅₀ in hWB)[5] | Most potent along with ibrutinib[5] |
| Tirabrutinib | - | 2.4 ± 0.6 × 10⁴[4] |
Note: IC₅₀ values can vary depending on the assay conditions. Data presented here are from various sources for comparison.
Table 2: Comparative Kinase Selectivity and Off-Target Inhibition
| Inhibitor | Kinase Hit Rate (>65% inhibition at 1 µM) | EGFR EC₅₀ (µM) | ITK EC₅₀ (µM) in Jurkat T cells |
| This compound (CC-292) | 8.3%[5] | 4.7[5] | <1[5] |
| Acalabrutinib | 1.5%[5] | >10[5] | >10[5] |
| Zanubrutinib | 4.3%[5] | 0.39[5] | <1[5] |
| Tirabrutinib | 2.3%[5] | >10[5] | >10[5] |
BTK Signaling Pathway
BTK is a critical signaling molecule in B-cell development, activation, and survival.[7] Upon B-cell receptor (BCR) activation, a cascade of phosphorylation events leads to the recruitment and activation of BTK at the plasma membrane.[8] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors like NF-κB and NFAT, promoting B-cell proliferation and survival.[9] Second-generation BTK inhibitors block this pathway by covalently binding to BTK, thereby preventing its signaling activity.
Caption: BTK Signaling Pathway and Inhibition by Second-Generation Inhibitors.
Clinical Efficacy and Safety
Acalabrutinib and Zanubrutinib have demonstrated significant efficacy and improved safety profiles compared to ibrutinib in large clinical trials for various B-cell malignancies.[10] They are associated with lower incidences of common off-target adverse events such as atrial fibrillation, bleeding, and hypertension.[10]
Tirabrutinib has shown promising efficacy in relapsed/refractory primary central nervous system lymphoma (PCNSL).[11][12] A meta-analysis of tirabrutinib monotherapy in B-cell lymphomas reported a pooled overall response rate (ORR) of 72.5%.[13]
Clinical data for this compound in B-cell malignancies is less mature. It has been investigated in Phase 2 trials for diffuse large B-cell lymphoma and chronic lymphocytic leukemia (CLL).[14] In a study on rheumatoid arthritis, this compound was generally well-tolerated and demonstrated pharmacodynamic evidence of BTK engagement.[15]
Table 3: Overview of Clinical Data for Second-Generation BTK Inhibitors
| Inhibitor | Approved Indications (Examples) | Key Efficacy Findings | Common Adverse Events |
| This compound (CC-292) | Investigational | Favorable efficacy in relapsed/refractory CLL and MCL in early trials.[14] | Generally well-tolerated in RA studies.[15] |
| Acalabrutinib | CLL, Mantle Cell Lymphoma (MCL) | High ORR, improved safety over ibrutinib.[10][16] | Headache, diarrhea, fatigue.[16] |
| Zanubrutinib | CLL, MCL, Waldenström's macroglobulinemia (WM) | Superior efficacy and safety compared to ibrutinib in some settings.[17] | Neutropenia, upper respiratory tract infection, rash.[2] |
| Tirabrutinib | PCNSL (in Japan) | ORR of 64% in relapsed/refractory PCNSL.[11] | Rash, neutropenia, leukopenia.[11] |
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a BTK inhibitor.
Objective: To quantify the potency of a compound in inhibiting BTK enzymatic activity.
Materials:
-
Recombinant active BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[18]
-
ATP (at a concentration near the Kₘ for BTK)
-
BTK-specific substrate (e.g., a peptide substrate)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Dilute the BTK enzyme, substrate, and ATP in kinase buffer to the desired working concentrations. Prepare a serial dilution of the test inhibitor in DMSO, and then further dilute in kinase buffer.
-
Assay Reaction:
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[18]
-
Signal Detection (using ADP-Glo™):
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Plot the luminescence signal (proportional to ADP produced) against the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro BTK kinase inhibition assay.
Conclusion
Second-generation BTK inhibitors represent a significant advancement in the treatment of B-cell malignancies, offering improved selectivity and tolerability compared to the first-in-class agent, ibrutinib. Acalabrutinib and Zanubrutinib have established themselves as effective and safer options in various clinical settings. Tirabrutinib has demonstrated notable efficacy in the challenging setting of relapsed/refractory PCNSL. This compound shows promise with high biochemical potency, though its clinical development in oncology is less advanced than its counterparts.
The choice of a specific BTK inhibitor depends on various factors, including the specific malignancy, patient comorbidities, and the inhibitor's unique efficacy and safety profile. The data presented in this guide provides a framework for researchers and clinicians to compare these agents and inform future research and clinical decisions. As more data from ongoing and future clinical trials become available, a clearer picture of the distinct roles of each of these second-generation BTK inhibitors will emerge.
References
- 1. In vitro kinase assay [bio-protocol.org]
- 2. P631: CHARACTERIZATION OF ZANUBRUTINIB SAFETY/TOLERABILITY PROFILE AND COMPARISON WITH IBRUTINIB PROFILE IN PATIENTS WITH B-CELL MALIGNANCIES: POST HOC ANALYSIS OF A LARGE CLINICAL TRIAL SAFETY DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Three-year follow-up analysis of phase 1/2 study on tirabrutinib in patients with relapsed or refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of tirabrutinib monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
- 18. promega.com [promega.com]
Validating the Downstream Signaling Effects of Spebrutinib: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
Spebrutinib (CC-292) is a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Its therapeutic potential in B-cell malignancies and autoimmune diseases is under active investigation. Validating the on-target and off-target effects of this compound at the proteome level is crucial for understanding its mechanism of action and for direct comparison with other BTK inhibitors.
This guide provides a comparative overview of this compound's performance against other notable BTK inhibitors, Ibrutinib and Acalabrutinib. While direct head-to-head quantitative proteomics studies involving this compound are not extensively available in the public domain, this guide synthesizes available data and outlines the experimental framework for such a comparison.
Comparative Performance of BTK Inhibitors
A critical aspect of evaluating any new kinase inhibitor is to understand its potency and selectivity. The following tables summarize key comparative metrics for this compound, Ibrutinib, and Acalabrutinib based on available data.
Table 1: Inhibitory Concentration (IC50) Against BTK
This table presents the half-maximal inhibitory concentration (IC50) of the three BTK inhibitors in different lymphoma cell lines, providing a direct comparison of their potency. Lower values indicate higher potency.
| Cell Line | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| REC-1 (Mantle Cell Lymphoma) | ~10 | ~5 | ~8 |
| JEKO-1 (Mantle Cell Lymphoma) | ~8 | ~3 | ~5 |
Data synthesized from publicly available research. Actual values may vary based on experimental conditions.
Table 2: Off-Target Kinase Inhibition Profile
Selectivity is a key differentiator for BTK inhibitors, as off-target effects can lead to adverse events. This table highlights the inhibitory activity against a selection of other kinases.
| Kinase | This compound | Ibrutinib | Acalabrutinib |
| EGFR | Less Potent Inhibitor | Potent Inhibitor | Weak Inhibitor |
| TEC | Potent Inhibitor | Potent Inhibitor | Less Potent Inhibitor |
| ITK | Moderate Inhibitor | Potent Inhibitor | Weak Inhibitor |
| SRC | Moderate Inhibitor | Potent Inhibitor | Weak Inhibitor |
This is a qualitative summary based on published kinase profiling studies. The degree of inhibition can vary.
Proteomic Insights into BTK Inhibitor Action
Quantitative proteomics, including phosphoproteomics, offers a global and unbiased view of the cellular response to drug treatment. While a direct comparative proteomics dataset for this compound is not yet publicly available, studies on Ibrutinib and Acalabrutinib provide a roadmap for what to expect and how to design such validation studies.
Hypothetical Proteomic Profile of this compound Treatment
Based on its mechanism of action, a quantitative proteomics study of B-cells treated with this compound would be expected to reveal downregulation of proteins and phosphorylation events downstream of BTK.
Table 3: Expected Downregulated Proteins/Phosphosites Post-Spebrutinib Treatment
| Protein/Phosphosite | Pathway | Expected Change |
| p-BTK (Y223) | BTK Activation | Decrease |
| p-PLCγ2 (Y753/Y759) | BCR Signaling | Decrease |
| p-ERK1/2 | MAPK Pathway | Decrease |
| p-AKT | PI3K/AKT Pathway | Decrease |
| NF-κB regulated proteins | NF-κB Signaling | Decrease |
| CXCL13 | Chemokine Signaling | Decrease |
| MIP-1β (CCL4) | Chemokine Signaling | Decrease |
Experimental Protocols for Proteomic Validation
To generate the comparative data discussed above, specific and rigorous experimental protocols are required. Below are detailed methodologies for quantitative proteomics workflows applicable to the study of BTK inhibitors.
Quantitative Proteomics Experimental Workflow
how does Spebrutinib's potency compare to other covalent BTK inhibitors
A Comparative Guide to the Potency of Spebrutinib and Other Covalent BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases. Covalent BTK inhibitors have revolutionized treatment by forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK. This guide provides a detailed comparison of the potency of this compound (CC-292) against other prominent covalent BTK inhibitors, including the first-generation inhibitor Ibrutinib and second-generation inhibitors Acalabrutinib and Zanubrutinib.
Mechanism of Action: Covalent Inhibition of BTK
Covalent BTK inhibitors share a common mechanism of action. They target and form a permanent, covalent bond with Cysteine 481 located within the ATP-binding pocket of the BTK enzyme.[1][2] This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways essential for B-cell proliferation, trafficking, and survival.[3]
Caption: Covalent inhibitors bind irreversibly to Cys481 in BTK's active site.
Comparative Potency Data
The potency of BTK inhibitors is typically assessed through biochemical assays, which measure the direct inhibition of the isolated enzyme (reported as IC50), and cellular assays, which measure the drug's effect in a biological context, such as in peripheral blood mononuclear cells (PBMCs) or whole blood (reported as EC50).
| Inhibitor | Type | Biochemical Potency (IC50, BTK) | Cellular Potency (EC50) | Key Findings & Citations |
| This compound (CC-292) | 2nd Generation Covalent | <0.5 nM - <1 nM | Ramos Cells: 8 nMB-cell Proliferation: 3 nMHuman Whole Blood: 140 nM | Exhibits high biochemical potency but shows a significant loss of potency in more physiologically relevant whole blood assays.[4][5][6] A study also found it to be over 10 times more potent for TEC kinase than for BTK.[7] |
| Ibrutinib | 1st Generation Covalent | 0.18 nM - 0.5 nM | Human Whole Blood: <10 nM | The first-in-class inhibitor, highly potent but with a broader kinase selectivity profile, leading to more off-target effects.[1][2][4][8] |
| Acalabrutinib | 2nd Generation Covalent | Comparable to Tirabrutinib | Human Whole Blood: <10 nM | A highly selective inhibitor with minimal off-target activity, designed to improve the safety profile compared to Ibrutinib.[4][8] |
| Zanubrutinib | 2nd Generation Covalent | 0.3 nM | Human Whole Blood: <10 nM | Demonstrates high potency, comparable to or improved over Ibrutinib, with greater selectivity and a favorable safety profile.[4][8][9] |
Signaling Pathway Inhibition
BTK inhibitors interrupt the B-cell receptor (BCR) signaling cascade, which is crucial for B-cell development and function. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), ultimately leading to cell proliferation and survival. By blocking BTK, these inhibitors effectively shut down this pro-survival signaling.
Caption: BTK inhibitors block the BCR signaling pathway, preventing B-cell proliferation.
Experimental Protocols
The data presented in this guide are derived from various biochemical and cellular assays designed to measure kinase inhibition.
1. Biochemical Kinase Assays (IC50 Determination)
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of the isolated BTK enzyme by 50%.
-
Methodology (Example: LanthaScreen™ Kinase Assay):
-
Reaction Setup: Recombinant BTK enzyme is incubated with a fluorescently labeled ATP tracer and a biotinylated substrate peptide in a reaction buffer.
-
Inhibitor Addition: The assay is performed in the presence of varying concentrations of the BTK inhibitor (e.g., this compound).
-
Detection: After incubation, a europium-labeled anti-biotin antibody is added. If the kinase is active, the substrate is phosphorylated, and the tracer is displaced from the ATP binding site. Binding of the tracer to a terbium-labeled anti-tag antibody results in a high FRET (Förster Resonance Energy Transfer) signal. Inhibition of the kinase prevents tracer displacement, leading to a low FRET signal.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[4]
-
2. Cellular On-Target Assays (EC50 Determination)
-
Objective: To measure the effective concentration of an inhibitor required to produce 50% of its maximal response in a cellular context.
-
Methodology (Example: BCR-Mediated CD69 Activation in Human Whole Blood):
-
Sample Preparation: Freshly collected human whole blood is used.
-
Inhibitor Treatment: Samples are pre-incubated with a range of concentrations of the BTK inhibitor.
-
BCR Stimulation: B-cells within the whole blood are stimulated with an anti-IgM antibody to activate the BCR pathway.
-
Flow Cytometry: After a period of incubation, the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69. The expression level of CD69 on the B-cell population is quantified using flow cytometry.
-
Data Analysis: The EC50 value is determined by plotting the inhibition of CD69 expression against the inhibitor concentration. This assay provides a more physiologically relevant measure of potency as it accounts for plasma protein binding and cell permeability.[4]
-
Caption: Potency is evaluated from biochemical (IC50) to cellular (EC50) assays.
Objective Comparison and Conclusion
Based on biochemical assays, this compound demonstrates high potency, with an IC50 value of less than 1 nM, which is comparable to or better than other leading covalent BTK inhibitors like Ibrutinib and Zanubrutinib.[4][5]
However, a critical distinction appears in cellular assays conducted in more complex biological matrices. In human whole blood, this compound's potency is significantly reduced (EC50 of 140 nM), whereas Ibrutinib, Acalabrutinib, and Zanubrutinib maintain high potency (EC50 <10 nM).[4] This discrepancy suggests that factors present in whole blood, such as high plasma protein binding, may impact this compound's availability to engage its target in a physiological setting.
Furthermore, while designed to be a selective BTK inhibitor, recent proteomic studies have indicated that this compound may be significantly more potent against TEC kinase, another member of the Tec family, than against BTK itself.[7] This off-target activity could have implications for its therapeutic window and side-effect profile.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Showed Higher Potency for TEC | Conexiant [conexiant.com]
- 8. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Clinical Assessment of Spebrutinib and Zanubrutinib in B-Cell Malignancies
A detailed guide for researchers and drug development professionals on the evolving landscape of Bruton's tyrosine kinase (BTK) inhibitors, offering a head-to-head comparison of Spebrutinib (CC-292) and Zanubrutinib (BGB-3111).
This report provides a comprehensive analysis of two prominent Bruton's tyrosine kinase (BTK) inhibitors, this compound and Zanubrutinib, to assess their clinical potential in the treatment of B-cell malignancies. Both agents are covalent inhibitors that target the Cys481 residue of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By irreversibly binding to BTK, these inhibitors effectively block downstream signaling, leading to decreased proliferation and survival of malignant B-cells.[1][2] This guide synthesizes available preclinical and clinical data to offer a comparative perspective on their efficacy, safety, and overall therapeutic promise.
Mechanism of Action: A Shared Target, Nuanced Interactions
Both this compound and Zanubrutinib are classified as second-generation BTK inhibitors, designed to offer improved selectivity and safety profiles compared to the first-generation inhibitor, ibrutinib. Their primary mechanism involves the formation of a covalent bond with the cysteine 481 residue within the ATP-binding pocket of the BTK enzyme.[1][2] This irreversible inhibition effectively shuts down the BCR signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[1][2]
B-Cell Receptor Signaling Pathway and BTK Inhibition
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound and Zanubrutinib on BTK.
Preclinical Profile: A Look at Potency and Selectivity
Preclinical studies are instrumental in defining the initial characteristics of a drug candidate. The following table summarizes key in vitro data for this compound and Zanubrutinib, focusing on their potency against BTK and selectivity over other kinases.
| Parameter | This compound (CC-292) | Zanubrutinib (BGB-3111) | Reference |
| BTK IC50 | 0.5 nM | 0.4 - 1.5 nM | [3] |
| Kinase Selectivity | Less selective, with off-target inhibition of kinases such as Yes, c-Src, Brk, Lyn, and Fyn. | Highly selective with minimal off-target effects. | [3] |
Zanubrutinib was designed for greater selectivity against BTK with the aim of minimizing off-target effects that are often associated with adverse events seen with less selective inhibitors.[4][5]
Clinical Efficacy: Navigating the Trial Landscape
The clinical development paths of this compound and Zanubrutinib have diverged significantly, impacting the breadth of available efficacy data. Zanubrutinib has undergone extensive clinical investigation in a range of B-cell malignancies, leading to regulatory approvals. In contrast, the clinical development of this compound for hematologic cancers appears to have been less extensive, with some trials being terminated.[6][7]
Zanubrutinib: A Robust Clinical Program
Zanubrutinib has demonstrated significant efficacy in several key clinical trials:
-
SEQUOIA Trial (NCT03336333): This Phase 3 trial evaluated Zanubrutinib in treatment-naïve patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL). The study showed that Zanubrutinib significantly improved progression-free survival (PFS) compared to bendamustine plus rituximab.[8][9][10][11][12]
-
ALPINE Trial (NCT03734016): In this head-to-head Phase 3 trial against ibrutinib in patients with relapsed/refractory CLL/SLL, Zanubrutinib demonstrated superior overall response rate (ORR) and a favorable safety profile.[8][13]
-
ASPEN Trial (NCT03053440): This Phase 3 trial compared Zanubrutinib to ibrutinib in patients with Waldenström macroglobulinemia (WM). While the primary endpoint of achieving a complete response (CR) or very good partial response (VGPR) was not met with statistical significance in the initial analysis, Zanubrutinib showed a favorable trend and a better safety profile.[6][14][15][16][17]
The following table summarizes key efficacy data from these pivotal trials.
| Clinical Trial | Indication | Comparator | Key Efficacy Endpoint | Zanubrutinib Result | Comparator Result | Reference |
| SEQUOIA | Treatment-Naïve CLL/SLL | Bendamustine + Rituximab | Progression-Free Survival (PFS) | Significantly improved PFS | - | [8][12] |
| ALPINE | Relapsed/Refractory CLL/SLL | Ibrutinib | Overall Response Rate (ORR) | 86.2% | 75.7% | [13] |
| ASPEN | Waldenström Macroglobulinemia | Ibrutinib | CR + VGPR Rate | 28.4% | 19.2% (p=0.09) | [6] |
This compound: A More Limited Clinical Dataset in Hematologic Malignancies
One notable study for this compound was a Phase 2 trial in patients with rheumatoid arthritis (NCT01975610). While not a hematologic malignancy, this study provided valuable pharmacodynamic data, showing a median BTK occupancy in peripheral blood of 83%.[18][19]
Safety and Tolerability: A Key Differentiator
The safety profile is a critical aspect of long-term treatment with BTK inhibitors. Zanubrutinib's higher selectivity was designed to translate into a more favorable safety profile compared to less selective inhibitors.
Zanubrutinib: Across its clinical trial program, Zanubrutinib has generally been well-tolerated. In the head-to-head ALPINE trial, Zanubrutinib was associated with lower rates of atrial fibrillation, a known cardiovascular side effect of BTK inhibitors, compared to ibrutinib.[13] Common adverse events include neutropenia, upper respiratory tract infection, and rash, which are generally manageable.[20]
This compound: In a Phase 1 study of patients with various B-cell malignancies, common treatment-emergent adverse events of any grade included diarrhea, fatigue, and nausea.[3] Grade 3-4 hematologic toxicities such as thrombocytopenia and neutropenia were also observed.[3]
The following table provides a summary of common adverse events observed in clinical trials for both drugs.
| Adverse Event (Any Grade) | This compound (Phase 1, B-Cell Malignancies) | Zanubrutinib (Pooled Data) | Reference |
| Diarrhea | 68% | ~18-32% | [3][14] |
| Fatigue | 45% | ~16-20% | [3][20] |
| Nausea | 35% | ~10% | [3][10] |
| Atrial Fibrillation | 3.5% | Lower rates compared to ibrutinib | [3][14] |
| Neutropenia (Grade 3-4) | 16% | ~14-22% | [3][14] |
Experimental Protocols: A Glimpse into the Methodology
BTK Occupancy Assay
The assessment of BTK occupancy is a key pharmacodynamic endpoint to determine the extent and duration of target engagement by the inhibitor. A common method employed is an ELISA-based assay.
Experimental Workflow: BTK Occupancy ELISA
Caption: A simplified workflow of an ELISA-based BTK occupancy assay.
Protocol Outline:
-
Sample Collection and Processing: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.[21]
-
Cell Lysis: The isolated PBMCs are lysed to release intracellular contents, including the BTK protein.[21]
-
Capture Antibody Coating: An ELISA plate is coated with an anti-BTK antibody that captures total BTK from the cell lysate.[21]
-
Detection of Unoccupied BTK: A biotinylated covalent probe that specifically binds to the Cys481 residue of unoccupied BTK is added.[22]
-
Signal Generation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated probe. A substrate solution (e.g., TMB) is then added, and the HRP enzyme catalyzes a color change.[1]
-
Quantification: The absorbance is measured using a plate reader, and the amount of unoccupied BTK is quantified by comparing the signal to a standard curve. The percentage of BTK occupancy is then calculated relative to untreated control samples.[1]
Conclusion: A Tale of Two BTK Inhibitors
Zanubrutinib has emerged as a clinically validated and potent BTK inhibitor with a favorable efficacy and safety profile across a spectrum of B-cell malignancies. Its robust clinical trial program, including successful head-to-head comparisons, has solidified its position as a significant therapeutic option.
This compound, while demonstrating potent BTK inhibition in preclinical studies, has had a more challenging clinical development path in hematologic oncology. The limited availability of late-stage clinical trial data in this area makes a direct and comprehensive comparison of its clinical potential with Zanubrutinib difficult. While it showed some promise in early-phase studies and in the context of rheumatoid arthritis, its trajectory in B-cell malignancies appears to have stalled.
For researchers and drug development professionals, the story of this compound and Zanubrutinib underscores the critical importance of not only potent target inhibition but also a favorable selectivity profile that translates into a manageable safety profile in long-term clinical use. Zanubrutinib's success provides a benchmark for future BTK inhibitor development, emphasizing the continuous need for therapies that optimize both efficacy and patient tolerability.
References
- 1. assaygenie.com [assaygenie.com]
- 2. This compound | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ASPEN: Results of a phase III randomized trial of zanubrutinib versus ibrutinib for patients with Waldenström macroglobulinemia (WM). - ASCO [asco.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Zanubrutinib versus bendamustine and rituximab in untreated chronic lymphocytic leukaemia and small lymphocytic lymphoma (SEQUOIA): a randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. beonemedinfo.com [beonemedinfo.com]
- 12. cllsociety.org [cllsociety.org]
- 13. P633: UPDATED SAFETY AND EFFICACY RESULTS OF ZANUBRUTINIB IN PATIENTS WITH B-CELL MALIGNANCIES WHO ARE INTOLERANT OF IBRUTINIB AND/OR ACALABRUTINIB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. A randomized phase 3 trial of zanubrutinib vs ibrutinib in symptomatic Waldenström macroglobulinemia: the ASPEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASPEN trial: Long-term follow-up of zanubrutinib versus ibrutinib in patients with WM [lymphomahub.com]
- 17. beonemedinfo.com [beonemedinfo.com]
- 18. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Confirming Spebrutinib's Irreversible Dance with BTK: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, understanding the nuances of drug-target interactions is paramount. In the realm of targeted therapies, confirming the irreversible binding of an inhibitor to its target kinase is a critical step in drug development. This guide provides a comparative overview of the methods used to confirm the irreversible binding of Spebrutinib to Bruton's tyrosine kinase (BTK), a key player in B-cell signaling, and contrasts its binding characteristics with other notable BTK inhibitors.
This compound (CC-292) is a potent and selective covalent inhibitor of BTK.[1] Its irreversible binding mechanism, where it forms a permanent covalent bond with a specific cysteine residue (Cys481) in the BTK active site, leads to sustained inhibition of kinase activity.[2][3] This guide will delve into the experimental methodologies that underpin our understanding of this crucial interaction, presenting comparative data, detailed protocols, and visual workflows to aid researchers in this field.
Comparative Analysis of BTK Inhibitor Binding
The potency and binding kinetics of irreversible inhibitors are best described by the inactivation rate constant (k"inact") and the inhibitor concentration that yields half-maximal inactivation (K"I"). The ratio of these two values, k"inact"/K"I", provides a measure of the inhibitor's covalent efficiency. The half-maximal inhibitory concentration (IC"50") is also a key parameter, though it is dependent on the incubation time for irreversible inhibitors.[4]
Below is a comparative summary of these key parameters for this compound and other well-characterized BTK inhibitors.
| Inhibitor | Target | IC"50" (nM) | k"inact"/K"I" (M"⁻¹"s"⁻¹") | Binding Mechanism |
| This compound (CC-292) | BTK | 1.6 - 3.0[5] | 3.7 x 10"⁴" | Covalent Irreversible |
| Ibrutinib | BTK | 0.46[5] | 1.17 x 10"⁶"[6] | Covalent Irreversible |
| Acalabrutinib | BTK | 3.0[5] | 3.0 x 10"⁴" | Covalent Irreversible |
| Tirabrutinib | BTK | 7.0[5] | 2.4 x 10"⁴"[7] | Covalent Irreversible |
Key Experimental Methodologies
Confirming the irreversible binding of this compound to BTK involves a multi-faceted approach, combining biochemical, biophysical, and structural biology techniques.
Mass Spectrometry: The Definitive Proof of Covalent Adduct Formation
Mass spectrometry (MS) is the gold standard for directly observing the covalent modification of a protein by an inhibitor.[7][8] Two primary MS-based approaches are employed:
-
Intact Protein Mass Spectrometry: This technique analyzes the entire protein-inhibitor complex. A shift in the molecular weight of the BTK protein corresponding to the molecular weight of this compound provides direct evidence of a stable, covalent bond.[9]
-
Peptide Mapping Mass Spectrometry (LC-MS/MS): To pinpoint the exact site of modification, the BTK-Spebrutinib complex is proteolytically digested into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. By identifying the peptide fragment that contains the Cys481 residue and observing a mass increase equivalent to this compound, the precise location of covalent binding is confirmed.[10]
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Recombinant human BTK protein is incubated with a molar excess of this compound in a suitable buffer (e.g., Tris or HEPES-based buffer) at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) to ensure complete reaction. A control sample of BTK without the inhibitor is prepared under identical conditions.
-
Desalting: The samples are desalted using a C4 ZipTip or a similar reversed-phase chromatography medium to remove non-volatile salts and detergents that can interfere with the MS analysis.
-
Mass Analysis: The desalted protein samples are infused into an electrospray ionization (ESI) mass spectrometer. The mass spectra of the unmodified BTK and the BTK-Spebrutinib complex are acquired.
-
Data Analysis: The resulting spectra are deconvoluted to determine the molecular weights of the species present. A mass increase in the this compound-treated sample that matches the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.
Biochemical Assays: Quantifying the Kinetics of Irreversible Inhibition
Biochemical assays are essential for determining the kinetic parameters (k"inact" and K"I") that characterize the efficiency of an irreversible inhibitor.[4] These assays typically monitor the enzymatic activity of BTK over time in the presence of varying concentrations of the inhibitor.
A common approach is a time-dependent IC"50" assay. The IC"50" value for an irreversible inhibitor will decrease with increasing pre-incubation time between the enzyme and the inhibitor before the addition of the substrate.[5]
Experimental Protocol: Determination of k"inact" and K"I"
-
Enzyme and Inhibitor Preparation: A stock solution of recombinant BTK and serial dilutions of this compound are prepared in an appropriate assay buffer.
-
Pre-incubation: The BTK enzyme is pre-incubated with each concentration of this compound for various time points.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate (e.g., a fluorescently labeled peptide) and ATP.
-
Signal Detection: The rate of product formation is measured over time using a suitable detection method (e.g., fluorescence or luminescence).
-
Data Analysis: The observed rate of inactivation (k"obs") is determined for each inhibitor concentration. A plot of k"obs" versus inhibitor concentration is then fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of k"inact" and K"I".[4]
X-ray Crystallography: Visualizing the Covalent Bond
X-ray crystallography provides high-resolution, three-dimensional structural information about the interaction between the inhibitor and the target protein.[11] By obtaining a crystal structure of the BTK-Spebrutinib complex, researchers can directly visualize the covalent bond between the inhibitor and the Cys481 residue in the active site. This technique offers unequivocal confirmation of the binding mode and provides valuable insights for structure-based drug design.[12]
Experimental Protocol: X-ray Crystallography of the BTK-Spebrutinib Complex
-
Protein Expression and Purification: A construct of the BTK kinase domain is expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.
-
Complex Formation: The purified BTK protein is incubated with an excess of this compound to ensure complete covalent modification.
-
Crystallization: The BTK-Spebrutinib complex is subjected to extensive crystallization screening to identify conditions that yield high-quality crystals.
-
Data Collection and Structure Determination: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction data are collected and processed to determine the three-dimensional electron density map. The atomic model of the BTK-Spebrutinib complex is then built into the electron density map and refined.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. 3.2. BTK Kinase Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Spebrutinib
This document provides critical safety and logistical information for the proper handling and disposal of Spebrutinib (also known as AVL-292 or CC-292), a Bruton's tyrosine kinase (BTK) inhibitor used in laboratory research.[1][2] Adherence to these procedural guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its known hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Source: MedchemExpress Safety Data Sheet[3]
Personal Protective Equipment (PPE): To mitigate exposure risks, all personnel handling this compound must wear appropriate PPE. This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing such as a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed in accordance with local, state, and federal regulations for hazardous waste.[3][4] The following protocol provides a general framework for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired product, contaminated PPE (gloves, lab coats), and lab supplies (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as solutions or reaction mixtures, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other chemical constituents.
-
Ensure the label includes the accumulation start date and the specific hazards associated with the waste (e.g., "Toxic," "Irritant").
3. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept tightly closed except when adding waste.[3]
-
Store in a locked-up area to prevent unauthorized access.[3]
4. Final Disposal:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste management vendor.[4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported to an approved facility for incineration or other appropriate treatment.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[3][5]
5. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use a suitable cleaning agent and collect the cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the laboratory.
Caption: this compound Waste Disposal Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
